molecular formula C22H29Cl2N3O2S B1680366 S14063 CAS No. 137289-83-9

S14063

Cat. No.: B1680366
CAS No.: 137289-83-9
M. Wt: 470.5 g/mol
InChI Key: ICDMCYQMBGBMPH-UHFFFAOYSA-N
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Description

structure given in first source;  RN from Toxlit

Properties

CAS No.

137289-83-9

Molecular Formula

C22H29Cl2N3O2S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine;dihydrochloride

InChI

InChI=1S/C22H27N3O2S.2ClH/c1-26-19-7-3-4-8-20(19)27-15-12-23-16-17-10-13-25(14-11-17)22-24-18-6-2-5-9-21(18)28-22;;/h2-9,17,23H,10-16H2,1H3;2*1H

InChI Key

ICDMCYQMBGBMPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNCC2CCN(CC2)C3=NC4=CC=CC=C4S3.Cl.Cl

Appearance

Solid powder

Other CAS No.

137289-83-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(1-(benzothiazol-2-yl))-N-(4-((methoxy-2-ethoxy)-2-phenyl)methylamino)piperidine
S 14063
S-14063

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of RORγt Inverse Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases did not yield specific information for a compound designated "S14063" as a RORγt inverse agonist. Therefore, this guide provides a comprehensive overview of the established mechanism of action for RORγt inverse agonists in general, drawing upon established principles and representative data from the field.

Introduction to RORγt and its Role in T Helper 17 (Th17) Cells

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of CD4+ T helper cells critical for host defense against extracellular pathogens but are also implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2][3]

The transcriptional activity of RORγt is modulated by the binding of small molecules to its ligand-binding domain (LBD).[1] Agonists, such as endogenous oxysterols, stabilize a transcriptionally active conformation of RORγt, promoting the recruitment of coactivators and leading to the expression of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-23R.[4] Conversely, inverse agonists suppress the basal transcriptional activity of RORγt.

The Principle of RORγt Inverse Agonism

Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of a receptor. RORγt exhibits a degree of basal transcriptional activity even in the absence of an agonist. RORγt inverse agonists bind to the LBD and induce a conformational change that destabilizes the interaction with coactivators and may promote the recruitment of corepressors.[1][5] This leads to a decrease in the transcription of RORγt target genes.[5]

Molecular Mechanism of Action

The binding of an inverse agonist to the RORγt LBD induces critical conformational changes, particularly in the Activation Function 2 (AF-2) domain, which includes helix 12 (H12).[1][5]

  • Destabilization of the Active Conformation: In the active state, H12 is positioned to form a binding surface for coactivator proteins.[5] Inverse agonists disrupt this conformation, often by introducing steric hindrance or altering key intramolecular interactions that stabilize the active state.[1][5] For example, some inverse agonists can force key amino acid residues, such as Trp317, into a conformation that is unfavorable for coactivator binding.[5][6][7]

  • Co-regulator Exchange: The conformational change induced by an inverse agonist leads to the dissociation of coactivator proteins, such as SRC/p160 family members (e.g., NCOA1), and can facilitate the recruitment of corepressor complexes, which include proteins like NCoR and SMRT.[1] This switch from coactivator to corepressor recruitment actively represses gene transcription.

Signaling Pathway of RORγt and Inverse Agonist Intervention

RORgt_Signaling cluster_Th17_Differentiation Th17 Differentiation Stimuli cluster_Cell Naive T Cell TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 phosphorylates IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 RORγt_inactive RORγt (Inactive) STAT3->RORγt_inactive induces expression RORγt_active RORγt (Active) RORγt_inactive->RORγt_active Basal Activity / Agonist Binding Coactivator Coactivator RORγt_active->Coactivator recruits Corepressor Corepressor RORγt_active->Corepressor recruits Gene_Transcription RORγt Target Gene Transcription (IL17A, IL17F, IL23R) Coactivator->Gene_Transcription promotes Corepressor->Gene_Transcription represses This compound RORγt Inverse Agonist (e.g., this compound) This compound->RORγt_active binds to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Gene_Transcription->Pro_inflammatory_Cytokines translation

Caption: RORγt signaling pathway and the mechanism of inverse agonist action.

Quantitative Analysis of RORγt Inverse Agonist Activity

The potency and efficacy of RORγt inverse agonists are determined through various biochemical and cellular assays. The following tables present representative data for a hypothetical RORγt inverse agonist.

Table 1: Biochemical Activity
Assay TypeDescriptionEndpointRepresentative Value
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the ability of the compound to displace a fluorescently labeled coactivator peptide from the RORγt LBD.IC5050 nM
Radioligand Binding Assay Determines the affinity of the compound for the RORγt LBD by competing with a radiolabeled ligand.Ki25 nM
Table 2: Cellular Activity
Assay TypeCell LineDescriptionEndpointRepresentative Value
RORγt Reporter Gene Assay HEK293T cells co-transfected with a RORγt expression vector and a luciferase reporter driven by a ROR response element.IC50150 nM
IL-17A Secretion Assay Differentiated human Th17 cells stimulated to produce IL-17A.IC50200 nM
Th17 Differentiation Assay Naive CD4+ T cells differentiated into Th17 cells in the presence of the compound. IL-17A production is measured.IC50250 nM

Key Experimental Protocols

Detailed methodologies are crucial for the characterization of RORγt inverse agonists.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the interaction between the RORγt LBD and a coactivator peptide.

Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a coactivator peptide is tagged with an acceptor fluorophore (e.g., XL665). When in proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inverse agonist disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Recombinant His-tagged RORγt LBD is purified.

  • A biotinylated coactivator peptide (e.g., from SRC1) is used.

  • In a 384-well plate, the RORγt LBD is incubated with the inverse agonist at various concentrations.

  • Europium-labeled anti-His antibody and Streptavidin-XL665 are added.

  • The biotinylated coactivator peptide is then added to initiate the binding reaction.

  • After incubation, the plate is read on a TR-FRET-compatible reader, measuring emission at both donor and acceptor wavelengths.

  • The ratio of acceptor to donor emission is calculated, and IC50 values are determined.

Cell-Based RORγt Reporter Gene Assay

This assay measures the functional consequence of RORγt modulation in a cellular context.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs). Cells are engineered to express RORγt. Inverse agonists will decrease the RORγt-driven expression of the reporter gene.

Protocol:

  • HEK293T cells are seeded in 96-well plates.

  • Cells are co-transfected with a plasmid encoding full-length RORγt and a reporter plasmid containing multiple ROREs upstream of a luciferase gene.

  • After 24 hours, the cells are treated with a dilution series of the inverse agonist.

  • Following a 16-24 hour incubation period, cells are lysed.

  • Luciferase substrate is added, and luminescence is measured using a luminometer.

  • IC50 curves are generated from the dose-response data.

In Vitro Th17 Differentiation Assay

This assay assesses the impact of the inverse agonist on the differentiation of primary T cells.

Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The inverse agonist is added to determine its ability to inhibit this process, typically by measuring the production of IL-17A.

Protocol:

  • Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • T cells are activated with anti-CD3 and anti-CD28 antibodies.

  • A Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) is added to the culture medium.

  • The inverse agonist is added at a range of concentrations at the start of the culture.

  • After 3-5 days, the supernatant is collected, and the concentration of IL-17A is measured by ELISA.

  • Alternatively, cells can be restimulated and intracellularly stained for IL-17A for analysis by flow cytometry.

  • IC50 values are calculated based on the inhibition of IL-17A production.

Experimental Workflow for Characterizing a RORγt Inverse Agonist

Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Functional Assessment cluster_Primary Physiologically Relevant Models Start Start Biochemical_Assays Biochemical Assays Start->Biochemical_Assays TR_FRET TR-FRET Assay (IC50) Biochemical_Assays->TR_FRET Cellular_Assays Cellular Assays Reporter_Assay Reporter Gene Assay (IC50) Cellular_Assays->Reporter_Assay Primary_Cell_Assays Primary Cell Assays Th17_Differentiation Th17 Differentiation (IC50) Primary_Cell_Assays->Th17_Differentiation Lead_Candidate Lead_Candidate Binding_Assay Radioligand Binding (Ki) TR_FRET->Binding_Assay Binding_Assay->Cellular_Assays IL17_Secretion IL-17 Secretion Assay (IC50) Reporter_Assay->IL17_Secretion IL17_Secretion->Primary_Cell_Assays Th17_Differentiation->Lead_Candidate

Caption: A typical experimental workflow for the characterization of a RORγt inverse agonist.

Conclusion

RORγt inverse agonists represent a promising therapeutic strategy for Th17-mediated autoimmune diseases. Their mechanism of action relies on binding to the RORγt LBD and inducing a conformational change that disrupts coactivator binding and promotes corepressor recruitment, thereby repressing the transcription of key pro-inflammatory genes. The characterization of these molecules involves a hierarchical series of biochemical and cellular assays to determine their potency, selectivity, and functional effects on Th17 cell biology. While no specific data for "this compound" is publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating any novel RORγt inverse agonist.

References

SR-2211: A Technical Guide to its Mechanism and Impact on Th17 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] A key driver of their function is the nuclear receptor Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), which serves as the master transcriptional regulator for Th17 cell differentiation and the production of their signature pro-inflammatory cytokine, Interleukin-17 (IL-17).[1][4][5] Consequently, RORγt has emerged as a high-value therapeutic target. SR-2211 is a potent, synthetic, and selective inverse agonist of RORγt that effectively suppresses Th17 differentiation and function.[1][5][6][7][8] This document provides an in-depth technical overview of the Th17 differentiation pathway, the mechanism of action of SR-2211, its quantitative effects on Th17 cells, and detailed experimental protocols for its evaluation.

The Th17 Cell Differentiation Pathway

The differentiation of naïve CD4+ T cells into the Th17 lineage is a complex process initiated by T-cell receptor (TCR) activation in the presence of a specific cytokine milieu.[4][9] In mice, the combination of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) is critical for inducing Th17 differentiation.[4][10] These cytokines trigger a signaling cascade that activates the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[9][11][12] Activated STAT3 is essential for Th17 differentiation in at least four ways: it directly regulates the genes for IL-17 and IL-21, promotes the expression of the IL-23 receptor (IL-23R), and, crucially, induces the expression of RORγt.[4][9]

RORγt, along with RORα, then binds to the promoter regions of genes encoding key Th17 cytokines, such as IL17A and IL17F, driving their transcription.[4][11] The cytokine IL-23 plays a vital role in the stabilization and expansion of the Th17 phenotype rather than the initial differentiation.[10][13] This entire pathway represents a critical control point for inflammatory responses.

Th17_Differentiation_Pathway cluster_0 Extracellular Signals cluster_1 Intracellular Signaling & Transcription cluster_2 Effector Function Naive T-Cell Naive T-Cell STAT3 STAT3 TGFb TGF-β TGFb->STAT3 Activates IL6 IL-6 IL6->STAT3 Activates IL23 IL-23 IL23R IL-23R IL23->IL23R Binds RORgt RORγt STAT3->RORgt Induces Expression STAT3->IL23R Induces Expression IL17_Gene IL-17 Gene Locus RORgt->IL17_Gene Binds & Activates Transcription IL23R->STAT3 Stabilizes Activation IL17 IL-17 Secretion IL17_Gene->IL17 SR2211 SR-2211 SR2211->RORgt Inverse Agonist (Inhibits) Inflammation Inflammation IL17->Inflammation

Caption: Th17 differentiation pathway and the inhibitory action of SR-2211.

SR-2211: Mechanism of Action and Pharmacological Profile

SR-2211 is a synthetic small molecule specifically designed to target RORγ.[1][5] It functions as an inverse agonist, meaning it binds to the receptor and represses its basal transcriptional activity.[6][7] This is distinct from a neutral antagonist, which would only block the binding of an activating ligand. By acting as an inverse agonist, SR-2211 actively suppresses the transcription of RORγt target genes, most notably IL17A.[1]

Quantitative Data

The potency and selectivity of SR-2211 have been characterized in various assays. It binds to the RORγ ligand-binding domain and displaces radiolabeled ligands in competition assays.[1] Its ability to inhibit the transcriptional activity of RORγ has been confirmed in cell-based reporter assays.[1]

ParameterValueTargetAssay TypeReference
Ki 105 nMRORγRadioligand Displacement (SPA)[1][6]
IC50 ~320 nMRORγCotransfection Reporter Assay[1][6][8]

Table 1: Pharmacological Profile of SR-2211. This table summarizes the key quantitative metrics defining the potency of SR-2211 as a RORγ inverse agonist.

Effects on Th17 Gene and Protein Expression

Treatment of T-cells with SR-2211 leads to a significant and dose-dependent reduction in the expression of key Th17 signature genes and their protein products. This includes not only IL-17 but also the IL-23 receptor, which is critical for the maintenance of the Th17 phenotype.[1][6]

Target AnalyteTreatmentEffectCell ModelReference
IL-17A mRNA 5µM SR-2211Significant ReductionEL-4 cells[1]
IL-23R mRNA 5µM SR-2211Significant ReductionEL-4 cells[1][6]
IL-17 Protein SR-2211Significant InhibitionEL-4 cells[1][6]
Th17 Differentiation SR-2211InhibitionPrimary T-cells[14][15]

Table 2: Summary of SR-2211's Inhibitory Effects on Th17 Cells. This table highlights the functional consequences of RORγt inhibition by SR-2211 on key molecular markers of the Th17 lineage.

Experimental Protocols

Evaluating the efficacy of RORγt modulators like SR-2211 requires robust in vitro T-cell differentiation and analysis methodologies. Below are detailed protocols for key experiments.

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T-cells into Th17 cells and the assessment of an inhibitor's effect.

Experimental_Workflow cluster_analysis 6. Downstream Analysis start Start: Isolate Naïve CD4+ T-cells (e.g., from mouse spleen/lymph nodes) plate_prep 1. Plate Coating: Coat 96-well plate with anti-CD3 Ab. start->plate_prep cell_culture 2. Cell Seeding & Culture: Seed cells with anti-CD28 Ab, Th17 polarizing cytokines (TGF-β, IL-6), and varying concentrations of SR-2211. plate_prep->cell_culture incubation 3. Incubation: Culture for 3-5 days at 37°C, 5% CO₂. cell_culture->incubation restimulation 4. Restimulation (for Cytokine Analysis): Add PMA/Ionomycin + Protein Transport Inhibitor (e.g., Brefeldin A) for final 4-6 hours. incubation->restimulation harvest 5. Harvest Cells & Supernatant restimulation->harvest qPCR Gene Expression: Isolate RNA -> cDNA synthesis -> RT-qPCR for IL17A, RORC, IL23R. harvest->qPCR Cell Pellet Flow Protein (Intracellular): Fix, permeabilize, and stain for CD4 and IL-17A -> Flow Cytometry. harvest->Flow Cell Pellet ELISA Protein (Secreted): Analyze supernatant for secreted IL-17A via ELISA. harvest->ELISA Supernatant

Caption: Workflow for assessing SR-2211's effect on Th17 differentiation.

4.1.1 Materials

  • Naïve CD4+ T-cell Isolation Kit (e.g., MACS-based)

  • RPMI-1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • 96-well flat-bottom tissue culture plates

  • Purified anti-mouse CD3ε and anti-mouse CD28 antibodies

  • Recombinant mouse TGF-β1 and IL-6

  • Anti-mouse IL-4 and anti-mouse IFN-γ (neutralizing antibodies to prevent other lineages)

  • SR-2211 (dissolved in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

4.1.2 Protocol Steps

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS before use.[13][16]

  • Cell Isolation: Isolate naïve CD4+ T-cells from mouse spleens and/or lymph nodes using a negative selection kit according to the manufacturer's instructions to achieve high purity.[13]

  • Compound Preparation: Prepare serial dilutions of SR-2211 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent effects.

  • Cell Culture: Resuspend isolated cells to a concentration of 1 x 10^6 cells/mL. Prepare a master mix containing soluble anti-CD28 (2 µg/mL), TGF-β1 (e.g., 5 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).[13][17]

  • Seeding: Add the SR-2211 dilutions (or vehicle control) to the appropriate wells of the anti-CD3 coated plate. Then, add the cell suspension/cytokine mix. Culture for 3-5 days.

  • Restimulation: For intracellular cytokine analysis, add PMA (50 ng/mL) and Ionomycin (1 µg/mL) for the final 4-6 hours of culture. Add a protein transport inhibitor for the entire restimulation period to allow intracellular accumulation of IL-17.[1][18]

Analysis of Th17 Differentiation

4.2.1 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

  • Harvest cells from culture, wash with PBS, and lyse to extract total RNA using a suitable kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for Il17a, Rorc (RORγt), Il23r, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method to determine the fold change in expression in SR-2211-treated cells compared to vehicle controls.

4.2.2 Intracellular Flow Cytometry for IL-17A Protein

  • Following restimulation, harvest cells and wash with FACS buffer (PBS + 2% FBS).

  • Stain for surface markers (e.g., CD4) for 20-30 minutes at 4°C.

  • Wash, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.[13][16]

  • Stain for intracellular IL-17A using a fluorochrome-conjugated anti-IL-17A antibody for 30 minutes at 4°C.

  • Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+IL-17A+ cells in each treatment condition.

4.2.3 ELISA for Secreted IL-17A

  • Prior to the restimulation step, carefully collect the culture supernatant from each well.

  • Centrifuge the supernatant to remove any cell debris.

  • Perform an ELISA for mouse IL-17A on the supernatants according to the manufacturer's protocol.[19]

  • Generate a standard curve to quantify the concentration of IL-17A in each sample.

Conclusion

SR-2211 is a well-characterized and selective inverse agonist of the RORγt nuclear receptor. By directly repressing the activity of this master regulator, SR-2211 potently inhibits the differentiation of Th17 cells and the production of their key effector cytokine, IL-17.[1][2] The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers to further investigate SR-2211 and other RORγt modulators. The targeted suppression of the Th17 pathway by molecules like SR-2211 holds significant therapeutic promise for a wide range of debilitating autoimmune diseases.[3]

References

The Role of RORγt Inverse Agonist TF-S14 in the IL-17 Production Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "S14063" did not yield any relevant results in the scientific literature. However, extensive information was found for "TF-S14," a potent RORγt inverse agonist with a clear role in the Interleukin-17 (IL-17) production pathway. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the scientifically documented role and mechanism of action of TF-S14 as a representative RORγt inverse agonist.

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of T helper 17 (Th17) cells, the primary producers of IL-17, is orchestrated by the master nuclear receptor transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a key therapeutic target for the development of small molecule inhibitors to modulate IL-17 production.

This technical guide provides an in-depth overview of the role of TF-S14, a RORγt inverse agonist, in the IL-17 production pathway. We will delve into its mechanism of action, present quantitative data on its effects on cytokine production, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Mechanism of Action of TF-S14

TF-S14 functions as a RORγt inverse agonist . Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity. RORγt exhibits high basal transcriptional activity, meaning it promotes the expression of its target genes, including IL17A, IL17F, IL21, and IL22, even in the absence of a natural ligand.

By binding to the ligand-binding domain of RORγt, TF-S14 induces a conformational change in the receptor. This change prevents the recruitment of co-activator proteins necessary for gene transcription and may facilitate the recruitment of co-repressor complexes. The ultimate effect is the suppression of RORγt-dependent gene expression, leading to a significant reduction in the production of IL-17 and other key Th17 effector cytokines.

Data Presentation: The Effect of TF-S14 on Cytokine Production

The following tables summarize the quantitative data on the inhibitory effects of TF-S14 on the production of Th17-associated cytokines.

Table 1: In Vitro Efficacy of TF-S14 on Human Th17 Cells
CytokineTreatmentConcentration% Inhibitionp-valueReference
IL-17ATF-S1415 nM~50%< 0.01[1]
IL-21TF-S1415 nM~45%< 0.01[1]
IL-22TF-S1415 nM~40%< 0.005[1]

Data derived from studies on polarized T cells from splenocytes of sensitized mice.

Table 2: In Vivo Efficacy of TF-S14 in a Mouse Model of Skin Allograft Rejection
Cytokine/MarkerTreatment GroupDoseFold Change vs. Controlp-valueReference
IL-17A+ CD4+ cellsTF-S141 mg/kg↓ ~2.5-fold< 0.01[1]
RORγt MFI in CD4+ cellsTF-S141 mg/kg↓ ~1.5-fold< 0.05[1]
IL-17A MFI in Ly6G+ cellsTF-S141 mg/kg↓ ~2-fold< 0.005[1]

MFI: Mean Fluorescence Intensity. Data from splenocytes of treated mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the activity of TF-S14.

In Vitro Th17 Cell Polarization and Cytokine Analysis

Objective: To differentiate naive T cells into Th17 cells and assess the effect of TF-S14 on their cytokine production.

Methodology:

  • Cell Isolation:

    • Isolate splenocytes from C57BL/6 mice.

    • Enrich for naive CD4+ T cells using magnetic-activated cell sorting (MACS) by negative selection for CD8a, CD11b, CD19, CD45R, and CD49b, followed by positive selection for CD62L.

  • Th17 Polarization:

    • Culture naive CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

    • Coat 96-well plates with anti-CD3ε antibody (5 µg/mL).

    • Add soluble anti-CD28 antibody (2 µg/mL) to the culture medium.

    • Induce Th17 differentiation by adding recombinant murine IL-6 (20 ng/mL), human TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Add TF-S14 at various concentrations (e.g., 15 nM) or vehicle control (DMSO) at the beginning of the culture.

    • Incubate for 4 days at 37°C and 5% CO2.

  • Restimulation and Intracellular Cytokine Staining:

    • Restimulate the differentiated T cells with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A) for 5 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm).

    • Perform intracellular staining for IL-17A, IL-21, and IL-22 using fluorescently labeled antibodies.

    • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing CD4+ T cells.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Activity

Objective: To quantify the ability of TF-S14 to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Methodology:

  • Reagents:

    • GST-tagged RORγt-LBD (recombinant).

    • Biotinylated RIP140 coactivator peptide.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-APC (acceptor fluorophore).

    • TF-S14 or other test compounds.

  • Assay Procedure:

    • In a 384-well plate, incubate serial dilutions of TF-S14 with GST-RORγt-LBD (e.g., 1.5 nM).

    • Add a mixture of biotinylated RIP140 coactivator peptide (90 nM), streptavidin-APC (50 nM), and Eu-anti-GST antibody (1.5 nM).

    • Incubate at room temperature for 1-2 hours to allow for binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percentage of inhibition against the concentration of TF-S14 to determine the IC50 value.

In Vivo Mouse Model of Skin Allograft Rejection

Objective: To evaluate the efficacy of TF-S14 in a T-cell-mediated inflammatory disease model.

Methodology:

  • Animal Sensitization:

    • Sensitize recipient C57BL/6 mice with three intraperitoneal injections of splenocytes (10^7 cells) from donor BALB/c mice on days 0, 7, and 14.

  • Skin Transplantation:

    • On day 15, transplant full-thickness dorsal skin grafts (12 x 12 mm) from BALB/c mice onto the sensitized C57BL/6 recipients.

  • Treatment:

    • Administer TF-S14 (e.g., 1 mg/kg) or vehicle control daily via an appropriate route (e.g., intraperitoneal injection).

    • Include a positive control group treated with a standard immunosuppressant like tacrolimus (0.5 mg/kg).

  • Monitoring and Analysis:

    • Monitor the allografts daily and score for signs of rejection (e.g., swelling, redness, exudate, hair loss).

    • On a predetermined day (e.g., day 5 post-transplantation or at the time of rejection), harvest spleens and skin allografts.

    • Analyze splenocytes for Th17 cell populations and cytokine production as described in Protocol 1.

    • Perform histological analysis (H&E staining) and immunohistochemistry (e.g., for Ly6G to detect neutrophils and IL-17A) on the skin allografts to assess immune cell infiltration and local cytokine production.

Mandatory Visualizations

Signaling Pathway Diagram

IL17_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell -> Th17 Cell cluster_Extracellular Extracellular APC APC MHCII MHC-II TCR TCR MHCII->TCR Antigen Presentation IL6 IL-6 IL23 IL-23 STAT3 STAT3 IL6->STAT3 Signal 3 TGFb TGF-β RORgt RORγt TGFb->RORgt Differentiation Signal IL23->RORgt Stabilization & Expansion TCR->STAT3 Signal 1 CD4 CD4 STAT3->RORgt Activation IL17_gene IL17A/F genes RORgt->IL17_gene Transcription IL17_protein IL-17A/F IL17_gene->IL17_protein Translation TF_S14 TF-S14 TF_S14->RORgt INHIBITION

Caption: IL-17 Production Pathway and TF-S14 Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_assay Biochemical Assay start_vitro Isolate Naive CD4+ T Cells polarize Polarize to Th17 + TF-S14 start_vitro->polarize restimulate Restimulate with PMA/Ionomycin polarize->restimulate flow_cytometry Flow Cytometry (Intracellular Cytokines) restimulate->flow_cytometry tr_fret TR-FRET Assay (RORγt-Coactivator Interaction) start_vivo Sensitize Mice transplant Skin Allograft start_vivo->transplant treat Treat with TF-S14 transplant->treat monitor Monitor Rejection treat->monitor harvest Harvest Spleen & Allograft monitor->harvest analysis Flow Cytometry & Histology harvest->analysis

References

Understanding the Function of S14063 in Autoimmunity: An Analysis of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the function and mechanism of action of a compound designated S14063 in the context of autoimmunity has yielded no specific results. Publicly available scientific literature and clinical trial databases do not contain information pertaining to a molecule with this identifier.

This lack of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without primary or secondary research sources.

It is possible that "this compound" represents an internal code for a compound in early-stage, unpublished research. Alternatively, it may be a misidentification or a typographical error.

For researchers, scientists, and drug development professionals seeking information on novel therapeutics in autoimmunity, it is recommended to:

  • Verify the compound identifier: Double-check the designation "this compound" for accuracy.

  • Consult internal documentation: If this identifier originates from within an organization, internal research and development reports may contain the relevant information.

  • Search for alternative identifiers: The compound may be known by other names, such as a chemical name or a different code.

Without specific information on this compound, it is impossible to generate the requested diagrams. However, for illustrative purposes, a generic experimental workflow for screening potential autoimmune therapeutic candidates is provided below.

Experimental_Workflow Generic Workflow for Preclinical Screening of Autoimmunity Drug Candidates cluster_0 In Vitro Screening cluster_1 In Vivo Model Testing Target_Identification Target Identification (e.g., cytokine, receptor) Compound_Screening High-Throughput Screening of Compound Library Target_Identification->Compound_Screening Hit_Validation Hit Validation & Lead Optimization (IC50, EC50) Compound_Screening->Hit_Validation Cell-based_Assays Cell-Based Assays (e.g., T-cell proliferation, cytokine release) Hit_Validation->Cell-based_Assays Animal_Model_Selection Selection of Animal Model (e.g., EAE, CIA, NOD mice) Cell-based_Assays->Animal_Model_Selection Promising Leads Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model_Selection->Pharmacokinetics Efficacy_Studies Efficacy Studies (Dose-response, clinical scores) Pharmacokinetics->Efficacy_Studies Toxicology_Studies Preliminary Toxicology Efficacy_Studies->Toxicology_Studies IND-Enabling_Studies IND-Enabling Studies Toxicology_Studies->IND-Enabling_Studies Candidate Selection

Caption: A generalized workflow for the preclinical evaluation of potential drug candidates for autoimmune diseases.

SR-2211: A Potent and Selective Chemical Probe for RORγt

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of CD4+ T helper cells that are critical for host defense against certain pathogens but are also key drivers of autoimmune and inflammatory diseases when dysregulated.[3][4] RORγt orchestrates the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and the IL-23 receptor (IL-23R), which are central to the pathogenesis of diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[3][5] The critical role of RORγt in Th17-mediated pathology has made it an attractive therapeutic target for the development of novel immunomodulatory agents.

SR-2211 has emerged as a potent and selective synthetic inverse agonist of RORγt.[3][6][7] As an inverse agonist, SR-2211 binds to RORγt and reduces its constitutive transcriptional activity, thereby suppressing the expression of downstream target genes essential for Th17 cell function.[3] Its selectivity for RORγ over other nuclear receptors, such as RORα and the Liver X Receptor α (LXRα), makes it a valuable chemical probe for elucidating the biological functions of RORγt and for validating it as a therapeutic target.[3][8] This technical guide provides a comprehensive overview of SR-2211, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties and Structure

SR-2211 is a cell-permeable piperazine-containing biphenyl compound.

Chemical Name: 2-Fluoro-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-α,α-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol[9][10] Molecular Formula: C₂₆H₂₄F₇N₃O[10] Molecular Weight: 527.48 g/mol CAS Number: 1359164-11-6[10]

Mechanism of Action

SR-2211 functions as an inverse agonist of RORγt. It directly binds to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and destabilizes the interaction with co-activators. This leads to a reduction in the basal transcriptional activity of the receptor, thereby inhibiting the expression of RORγt target genes.[3][11] Key target genes suppressed by SR-2211 include IL17A, IL17F, and IL23R, which are crucial for the pro-inflammatory function of Th17 cells.[3][12]

Quantitative Data

The following tables summarize the key quantitative data for SR-2211 from various in vitro assays.

Table 1: Binding Affinity of SR-2211 for RORγ

ParameterValueAssay TypeReference
Kᵢ105 nMRadioligand Binding Assay (Scintillation Proximity Assay)[3][6][13]

Table 2: Functional Potency of SR-2211 as a RORγt Inverse Agonist

ParameterValueAssay TypeCell LineReference
IC₅₀~320 nMGal4-RORγ LBD Reporter AssayHEK293T[3][6][14]

Table 3: Selectivity of SR-2211

ReceptorActivityObservationReference
RORαNo significant effectNo impact on transcriptional activity.[3][8]
LXRαWeak activityMinimal activation at high concentrations.[3][8]
FXRNo effectNo impact on transcriptional activity.[3][8]

Table 4: Cellular Activity of SR-2211

EffectCell TypeConcentrationAssayReference
Inhibition of IL-17A and IL-23R mRNA expressionEL-4 cells5 µMqRT-PCR[3][12]
Inhibition of intracellular IL-17 protein expressionEL-4 cells5 µMFlow Cytometry (Intracellular Staining)[3][6]
Inhibition of Th17 cell differentiationNaïve CD4+ T cellsNot specifiedIn vitro differentiation assay[8]
Inhibition of IL-17A and IL-17F productionCo-culture system0.37-10 µMNot specified[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of SR-2211 are provided below.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for its target receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • GST-RORγ-LBD (Glutathione S-transferase fusion of the RORγ ligand-binding domain)

  • [³H]-T0901317 (Radioligand)

  • SR-2211 (Test Compound)

  • Glutathione YSI beads

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.01% BSA, and complete protease inhibitor cocktail.

  • 96-well microplates

  • TopCount Scintillation Counter

Procedure:

  • Prepare a dilution series of SR-2211 in the assay buffer.

  • In a 96-well plate, combine the following in each well:

    • 0.25 mg of Glutathione YSI beads

    • 1 µg of GST-RORγ-LBD

    • 5 nM of [³H]-T0901317

    • Varying concentrations of SR-2211 or vehicle (DMSO) control.

  • Gently mix the components and incubate for 20 hours at room temperature with gentle agitation.[3]

  • Measure the radioactivity in each well using a TopCount scintillation counter.

  • Data Analysis: The percentage of radioligand bound is calculated for each concentration of SR-2211. The IC₅₀ value is determined by non-linear regression analysis of the competition curve using software such as GraphPad Prism. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]

Reporter Gene Assay

This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a specific response element.

Materials:

  • HEK293T cells

  • Expression vector for a chimeric receptor (e.g., Gal4 DNA-binding domain fused to the RORγ LBD).

  • Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS).

  • Transfection reagent (e.g., FuGENE 6).

  • SR-2211 (Test Compound)

  • Cell culture medium and supplements.

  • Luciferase assay reagent (e.g., Stop & Glo).

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere.

  • Co-transfect the cells with the Gal4-RORγ LBD expression vector and the UAS-luciferase reporter vector using a suitable transfection reagent.[15]

  • After transfection, treat the cells with a dilution series of SR-2211 or vehicle control for 20-24 hours.[3][14]

  • Lyse the cells and measure the firefly luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency and cell viability.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of inhibition of RORγt activity is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of SR-2211 and fitting the data to a sigmoidal dose-response curve.[15]

Intracellular Cytokine Staining for IL-17

This flow cytometry-based assay allows for the quantification of intracellular cytokine production at the single-cell level.

Materials:

  • EL-4 cells (or other suitable T cell line/primary T cells)

  • SR-2211 (Test Compound)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for cell stimulation)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-IL-17A antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4)

  • Flow cytometer

Procedure:

  • Pre-treat EL-4 cells with SR-2211 (e.g., 5 µM) or vehicle control for 20 hours.[3]

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 500 ng/mL) for 4-5 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[3][16]

  • Harvest the cells and stain for cell surface markers, if desired.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[16]

  • Incubate the permeabilized cells with a fluorochrome-conjugated anti-IL-17A antibody.[16]

  • Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the percentage of IL-17A-positive cells and the mean fluorescence intensity (MFI) of IL-17A staining.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for human multiple sclerosis, characterized by T cell-mediated inflammation and demyelination in the central nervous system.[11][17]

Materials:

  • Female C57BL/6 or SJL mice (8-12 weeks old).

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • SR-2211 (Test Compound) formulated for in vivo administration.

  • Clinical scoring system (see below).

Procedure (Active Induction):

  • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ (or other myelin peptide) in CFA.[17][18]

  • On day 0 and day 2, administer pertussis toxin intraperitoneally.[17]

  • Begin treatment with SR-2211 or vehicle control at a predetermined dose and schedule (prophylactic or therapeutic).

  • Monitor the mice daily for clinical signs of EAE and record their scores using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[18]

  • Continue monitoring and scoring for the duration of the experiment (typically 21-30 days).

  • At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination, and immune cells can be isolated for ex vivo analysis.[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RORγt signaling pathway in Th17 cells and a general experimental workflow for the characterization of a RORγt inverse agonist like SR-2211.

RORgt_Signaling_Pathway TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell Differentiation Signal IL6 IL-6 IL6->Naive_T_Cell Differentiation Signal IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Maintains/Expands STAT3 STAT3 Naive_T_Cell->STAT3 Activates RORgt RORγt STAT3->RORgt Induces Expression RORgt->Th17_Cell Drives Differentiation IL17A IL-17A Th17_Cell->IL17A Produces IL17F IL-17F Th17_Cell->IL17F Produces IL23R IL-23R Th17_Cell->IL23R Expresses Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation SR2211 SR-2211 SR2211->RORgt Inhibits SR2211_Characterization_Workflow Start Compound Synthesis (SR-2211) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Reporter Gene Assay (Determine IC50) Start->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other NRs) Functional_Assay->Selectivity_Assay Cellular_Assay Cellular Assays (IL-17, Th17 Differentiation) Selectivity_Assay->Cellular_Assay InVivo_Model In Vivo Model (EAE) Cellular_Assay->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Model->PK_PD Conclusion Characterized RORγt Inverse Agonist PK_PD->Conclusion

References

S14063: A Technical Whitepaper on its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S14063 is a potent and selective antagonist of the 5-HT1A serotonin receptor.[1] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, based on available scientific literature. The document details the primary pharmacological target, explores its known selectivity against other critical receptors, and outlines the experimental methodologies typically employed to determine such a profile. Furthermore, this guide presents the signaling pathways associated with 5-HT1A receptor antagonism and provides standardized experimental workflows for receptor binding assays. Due to the limited availability of specific quantitative binding data in the public domain, this paper will focus on the qualitative selectivity profile and the methodologies used to assess it.

Introduction

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes within the central nervous system. Its role in modulating mood, anxiety, and cognition has made it a significant target for drug discovery. This compound has been identified as a potent antagonist at this receptor. A critical aspect of drug development is the characterization of a compound's selectivity profile, which defines its binding affinity for its intended target versus other receptors, enzymes, and transporters. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse drug reactions. This document serves as a technical guide to the target selectivity profile of this compound.

Target Selectivity Profile of this compound

Based on available literature, this compound exhibits a high affinity for the 5-HT1A receptor. A key characteristic highlighted in its initial description is that it is devoid of beta-adrenoceptor blocking properties.[1] This indicates a degree of selectivity, a crucial attribute for a therapeutic candidate.

Primary Target: 5-HT1A Receptor

This compound acts as a potent antagonist at the 5-HT1A receptor.[1] Antagonism at this receptor blocks the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine).

Off-Target Screening

A comprehensive selectivity profile is established by screening the compound against a panel of off-target receptors. For a 5-HT1A antagonist, this panel would typically include other serotonin receptor subtypes, adrenergic receptors, dopaminergic receptors, histaminergic receptors, and muscarinic acetylcholine receptors.

Table 1: Qualitative Selectivity Profile of this compound

TargetActivity
5-HT1A Receptor Potent Antagonist
Beta-AdrenoceptorsNo significant binding/activity

Note: This table is based on the qualitative description available in the literature. A comprehensive quantitative selectivity profile would require experimental data from radioligand binding assays against a diverse panel of receptors.

Signaling Pathways

As an antagonist, this compound blocks the canonical signaling pathway of the 5-HT1A receptor. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound prevents this cascade.

5-HT1A_Antagonist_Signaling_Pathway This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition ATP ATP cAMP cAMP ATP->cAMP

Figure 1: this compound Signaling Pathway

Experimental Protocols

The following sections describe standardized methodologies for determining the target selectivity profile of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor and a panel of off-target receptors.

General Protocol:

  • Membrane Preparation:

    • Source: Tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor (e.g., rat hippocampus for native 5-HT1A receptors, or HEK293 cells transfected with the human 5-HT1A receptor).

    • Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Add the prepared cell membranes.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]8-OH-DPAT) Radioligand->Incubation S14063_Dilutions This compound Serial Dilutions S14063_Dilutions->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Figure 2: Radioligand Binding Workflow
Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To confirm the antagonist activity of this compound at the 5-HT1A receptor.

Adenylyl Cyclase Inhibition Assay (General Protocol):

  • Cell Culture: Use cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and enhance the inhibitory signal).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable method (e.g., ELISA, HTRF).

  • Data Analysis:

    • An antagonist will block the agonist-induced decrease in cAMP levels in a concentration-dependent manner.

    • The potency of the antagonist (Kb) can be determined from the shift in the agonist concentration-response curve in the presence of the antagonist.

Conclusion

This compound is a potent 5-HT1A receptor antagonist with a notable lack of affinity for beta-adrenoceptors, suggesting a favorable selectivity profile. While the publicly available literature does not provide a comprehensive quantitative analysis of its binding to a wide range of receptors, the described methodologies in this guide offer a standardized approach for such a characterization. The elucidation of a complete, quantitative target selectivity profile is a critical step in the continued development and understanding of the therapeutic potential and safety of this compound. The provided diagrams of the signaling pathway and experimental workflows serve as valuable tools for researchers in the field of neuropsychopharmacology and drug discovery.

References

In Silico Modeling of RORγt Inverse Agonism: A Technical Guide to the Interaction of TMP778 with the Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for the compound "S14063" did not yield any publicly available information linking it to RORγt. Therefore, this technical guide utilizes the well-characterized and selective RORγt inverse agonist, TMP778 , as a representative molecule to illustrate the principles and methodologies of in silico modeling and experimental validation for this important therapeutic target.

Introduction: Targeting the Master Regulator of Th17 Cells

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as the master transcriptional regulator of T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells critical for host defense against certain pathogens; however, their dysregulation is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt controls the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. Consequently, the development of small molecule inhibitors that modulate RORγt activity is a highly pursued therapeutic strategy.

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the selective RORγt inverse agonist, TMP778, and the RORγt ligand-binding domain (LBD). It further details the experimental protocols necessary to validate computational findings and characterize the compound's biological activity.

Quantitative Data Summary: TMP778 Activity Profile

The inhibitory activity of TMP778 on RORγt has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeDescriptionEndpointTMP778 Value (µM)Reference
Biochemical Assay FRET-based assay measuring the displacement of a coactivator peptide from the RORγt LBD.IC500.007[1]
Cell-Based Reporter Assay Luciferase reporter gene assay in Jurkat cells to measure the inhibition of RORγt-mediated transcription.IC500.063[1]
Cell-Based Functional Assay Inhibition of IL-17A production in differentiated human Th17 cells.IC500.03[1]
Cell-Based Functional Assay Inhibition of IL-17A production in differentiated human Tc17 cells.IC500.005[1]

In Silico Modeling of the TMP778-RORγt Interaction

While a specific, publicly available molecular docking and dynamics study for TMP778 with RORγt is not detailed in the searched literature, a general and robust methodology can be outlined based on studies of other RORγt inhibitors. This section describes a typical in silico workflow.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.

Objective: To predict the binding mode of TMP778 within the RORγt ligand-binding domain (LBD) and to estimate the binding affinity.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the RORγt LBD from the Protein Data Bank (PDB). A relevant structure would be one co-crystallized with an antagonist (e.g., PDB ID: 4QM0)[2].

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE). This involves adding hydrogen atoms, assigning correct bond orders, creating disulfide bonds, and removing water molecules beyond a certain distance from the binding site.

    • Perform a restrained minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structure of TMP778.

    • Generate a low-energy 3D conformation of the ligand using a tool like LigPrep. This step involves generating possible ionization states at a physiological pH, tautomers, and stereoisomers.

  • Grid Generation:

    • Define the binding site (or "grid") on the RORγt LBD. This is typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. The grid box should be large enough to accommodate the ligand.

  • Docking:

    • Perform molecular docking using a program such as Glide, AutoDock Vina, or GOLD.

    • Use a standard or extra precision (SP or XP) docking mode to generate a set of possible binding poses.

    • Score the poses based on the docking algorithm's scoring function, which estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between TMP778 and RORγt amino acid residues.

    • Compare the predicted binding mode with the binding modes of known RORγt inhibitors to assess the plausibility of the docking results.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interaction than static docking.

Objective: To assess the stability of the TMP778-RORγt complex and to characterize the dynamics of the key interactions.

Methodology:

  • System Setup:

    • Use the best-scoring docked pose of the TMP778-RORγt complex as the starting structure.

    • Place the complex in a periodic boundary box filled with an explicit solvent model (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform the MD simulation using a software package like GROMACS, AMBER, or NAMD.

    • The simulation typically involves an initial energy minimization of the system, followed by a short period of heating and equilibration.

    • Run a production MD simulation for a duration sufficient to observe the stability of the complex (typically in the range of nanoseconds to microseconds).

  • Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway in Th17 Differentiation

The following diagram illustrates the central role of RORγt in the differentiation of Th17 cells and the point of intervention for an inhibitor like TMP778.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMAD SMAD TGFbR->SMAD Phosphorylation JAK JAK IL6R->JAK Activation pSMAD p-SMAD SMAD->pSMAD STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 RORgt_gene RORC Gene pSMAD->RORgt_gene Transcription pSTAT3->RORgt_gene Transcription RORgt RORγt RORgt_gene->RORgt Translation IL17_gene IL17A/F Gene RORgt->IL17_gene Activation IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA Transcription TMP778 TMP778 TMP778->RORgt Inhibition IL17_protein IL-17 Protein IL17_mRNA->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation

Caption: RORγt Signaling in Th17 Differentiation and Inhibition by TMP778.

Experimental Workflow for RORγt Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and validation of a novel RORγt inhibitor.

Experimental_Workflow cluster_in_silico In Silico Discovery cluster_in_vitro_biochemical In Vitro Biochemical Assays cluster_in_vitro_cellular In Vitro Cellular Assays cluster_in_vivo In Vivo Validation Virtual_Screening Virtual Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Hit Identification MD_Simulation MD Simulation Molecular_Docking->MD_Simulation Pose Validation Binding_Assay Competitive Binding Assay (e.g., Radioligand, SPR) MD_Simulation->Binding_Assay Candidate Selection FRET_Assay FRET Coactivator Displacement Assay Binding_Assay->FRET_Assay Confirmation of Binding Reporter_Assay Luciferase Reporter Assay FRET_Assay->Reporter_Assay Functional Inhibition Th17_Diff Th17 Differentiation Assay Reporter_Assay->Th17_Diff Cytokine_Analysis Cytokine Secretion Analysis (ELISA, Flow Cytometry) Th17_Diff->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR, ChIP-seq) Th17_Diff->Gene_Expression Autoimmune_Model Animal Model of Autoimmune Disease (e.g., EAE) Gene_Expression->Autoimmune_Model Lead Compound PK_PD Pharmacokinetics & Pharmacodynamics Autoimmune_Model->PK_PD Toxicity Toxicity Studies Autoimmune_Model->Toxicity

Caption: Experimental Workflow for RORγt Inhibitor Characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of RORγt inhibitors.

In Vitro Mouse Th17 Differentiation Protocol

Objective: To differentiate naive CD4+ T cells into Th17 cells in vitro to assess the effect of inhibitors on this process.

Materials:

  • Naive CD4+ T cell isolation kit (mouse)

  • 24-well tissue culture plates

  • Anti-CD3ε and anti-CD28 antibodies

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IL-4 and anti-mouse IFN-γ antibodies

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

Procedure:

  • Plate Coating:

    • On Day -1, coat the wells of a 24-well plate with anti-CD3ε (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies in sterile PBS.

    • Incubate the plate overnight at 4°C.

  • Naive CD4+ T Cell Isolation:

    • On Day 0, isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture and Differentiation:

    • Wash the antibody-coated plates once with sterile PBS.

    • Prepare the Th17 differentiation medium: RPMI-1640 complete medium supplemented with IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

    • Add the test compound (e.g., TMP778 at various concentrations) or vehicle control (DMSO) to the differentiation medium.

    • Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the prepared medium.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • After the incubation period, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Harvest the cells and perform intracellular staining for IL-17A and flow cytometric analysis.

    • Alternatively, collect the culture supernatants for IL-17A measurement by ELISA, or lyse the cells for RNA extraction and gene expression analysis by qPCR.

RORγt Luciferase Reporter Gene Assay

Objective: To quantify the inhibitory effect of a compound on RORγt-mediated transcriptional activity.

Materials:

  • HEK293T or Jurkat cells

  • Expression vector for full-length human RORγt

  • Luciferase reporter plasmid containing ROR response elements (ROREs) upstream of the luciferase gene

  • A control plasmid expressing Renilla luciferase for normalization

  • Transient transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • On Day 0, seed HEK293T cells in a 96-well plate.

    • On Day 1, co-transfect the cells with the RORγt expression vector, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • On Day 2, replace the medium with fresh medium containing the test compound (e.g., TMP778) at various concentrations or vehicle control.

    • Incubate the cells for 24 hours.

  • Luciferase Assay:

    • On Day 3, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase assay substrate.

    • Subsequently, add the Stop & Glo reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a compound affects the binding of RORγt to the promoter regions of its target genes.

Materials:

  • Differentiated Th17 cells

  • Formaldehyde for cross-linking

  • Glycine

  • Lysis and wash buffers

  • Sonicator

  • Anti-RORγt antibody and control IgG

  • Protein A/G magnetic beads

  • Elution buffer and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters (e.g., IL17A)

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat differentiated Th17 cells with the test compound or vehicle.

    • Cross-link protein to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin overnight at 4°C with an anti-RORγt antibody or a control IgG.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating the eluates in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using qPCR.

    • Calculate the enrichment of target DNA sequences in the RORγt immunoprecipitated samples relative to the IgG control.

Conclusion

The in silico modeling of the interaction between small molecules and RORγt, exemplified here by TMP778, provides a powerful platform for the discovery and optimization of novel therapeutics for Th17-mediated autoimmune diseases. A combination of molecular docking and molecular dynamics simulations can elucidate the molecular basis of inhibition and guide the design of more potent and selective compounds. The experimental protocols detailed in this guide are essential for validating the computational predictions and for characterizing the biological activity of these inhibitors, ultimately leading to the development of new and effective treatments. The workflow presented highlights a rational and integrated approach to drug discovery targeting the RORγt-Th17 axis.

References

SR-2211: A Technical Guide to its Effects on Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][5] Th17 cells and IL-17 are implicated in the pathogenesis of numerous autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and psoriasis.[1][2][6] This document provides a comprehensive technical overview of the effects of SR-2211 on cytokine signaling, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of RORγt-Mediated Transcription

SR-2211 exerts its effects by directly binding to the ligand-binding domain of RORγt, functioning as an inverse agonist.[1][3] This binding event represses the transcriptional activity of RORγt.[1] In its active state, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving their expression.[7] Key target genes of RORγt include IL17A, IL17F, and IL23R, all of which are crucial for the pro-inflammatory function of Th17 cells.[1][5] By inhibiting RORγt, SR-2211 effectively downregulates the expression of these genes, leading to a reduction in IL-17 production and the suppression of Th17 cell-mediated inflammation.[1][5]

cluster_Th17 Th17 Cell SR2211 SR-2211 RORgt RORγt SR2211->RORgt Inhibits RORE RORE (Promoter Region) RORgt->RORE Binds to IL17_gene IL-17 Gene RORE->IL17_gene Activates Transcription IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA IL17_protein IL-17 Protein (Cytokine) IL17_mRNA->IL17_protein Translation Secretion Secretion IL17_protein->Secretion

Caption: Mechanism of SR-2211 Action in Th17 Cells.

Quantitative Data on SR-2211 Activity

The following tables summarize the key quantitative data regarding the potency and effects of SR-2211 from various in vitro studies.

ParameterValueCell Line/SystemReference
IC50 ~320 nMRORγ Reporter Assay[3][4]
Ki 105 nMRORγ Binding Assay[3][4]

Table 1: In Vitro Potency of SR-2211.

Cell LineTreatmentTarget Gene/ProteinEffectReference
EL-4 (murine T lymphocyte) 5 µM SR-2211, followed by PMA/ionomycin stimulationIl17 mRNASignificant Repression[1]
5 µM SR-2211, followed by PMA/ionomycin stimulationIl23r mRNASignificant Inhibition[1][5]
5 µM SR-2211, followed by PMA/ionomycin stimulationIntracellular IL-17 ProteinSignificant Inhibition[1]
HEK293T SR-2211RORγ-dependent Il17 promoter-driven luciferase>50% Suppression of Transcriptional Activity[1]
Naive CD4+ T cells (Th17 polarizing conditions) SR-2211IL-17 ProductionSignificant Inhibition[3]
RAW 264.7 (macrophage) 5 µM SR-2211, following LPS stimulationTNFα, IL-1β, IL-6 expressionInhibition[3]

Table 2: Effects of SR-2211 on Gene Expression and Cytokine Production.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of SR-2211 on cytokine signaling are provided below.

RORγt Luciferase Reporter Assay

This assay is used to quantify the ability of SR-2211 to inhibit the transcriptional activity of RORγt.

start Start transfect Co-transfect cells (e.g., HEK293T) with: 1. RORγ expression vector 2. RORE-luciferase reporter vector start->transfect incubate1 Incubate for 24-48 hours transfect->incubate1 treat Treat cells with SR-2211 (or vehicle control) incubate1->treat incubate2 Incubate for an additional 24 hours treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure end End measure->end

Caption: RORγt Luciferase Reporter Assay Workflow.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in appropriate media.[1] Cells are then co-transfected with a full-length RORγ expression plasmid and a luciferase reporter plasmid containing multiple ROR response elements (ROREs) upstream of the luciferase gene.[1][6]

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of SR-2211 or a vehicle control (e.g., DMSO).[1]

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound activity and reporter gene expression.[6]

  • Cell Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.[7] The repression of luciferase activity by SR-2211 relative to the vehicle control indicates its inverse agonist activity on RORγt.[1]

Intracellular Cytokine Staining and Flow Cytometry

This method is employed to measure the production of IL-17 at the single-cell level.[1][8]

start Start: Isolate T cells (e.g., EL-4 or primary CD4+ T cells) pretreat Pre-treat cells with SR-2211 or vehicle control start->pretreat stimulate Stimulate cells (e.g., PMA and Ionomycin) pretreat->stimulate golgi_block Add protein transport inhibitor (e.g., Brefeldin A or Monensin) stimulate->golgi_block incubate Incubate to allow intracellular cytokine accumulation golgi_block->incubate fix_perm Fix and permeabilize cells incubate->fix_perm stain Stain with fluorescently labeled anti-IL-17 antibody fix_perm->stain analyze Analyze by flow cytometry stain->analyze end End analyze->end

Caption: Intracellular IL-17 Staining Workflow.

Protocol:

  • Cell Preparation and Treatment: A suitable T cell line, such as the murine EL-4 T lymphocyte line, or primary CD4+ T cells are pre-treated with SR-2211 or a vehicle control for a specified duration (e.g., 20 hours).[1]

  • Cell Stimulation: Cells are stimulated to produce cytokines using agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin for several hours.[1][9]

  • Protein Transport Inhibition: A protein transport inhibitor (e.g., BD GolgiPlug™, which contains Brefeldin A) is added to the culture medium to block cytokine secretion and cause their accumulation inside the cells.[1]

  • Fixation and Permeabilization: Cells are harvested, fixed to preserve their structure, and then permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: The permeabilized cells are stained with a fluorescently-labeled antibody specific for IL-17.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of IL-17-producing cells and the mean fluorescence intensity, which corresponds to the amount of intracellular IL-17.[1][10]

Cytokine Secretion Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of secreted IL-17 in cell culture supernatants.[11][12]

start Start: Culture cells (e.g., Th17-differentiated CD4+ T cells) treat Treat cells with SR-2211 or vehicle control start->treat stimulate Stimulate cells to secrete cytokines treat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant elisa Perform IL-17 ELISA on supernatant collect_supernatant->elisa quantify Quantify IL-17 concentration based on standard curve elisa->quantify end End quantify->end

Caption: IL-17 ELISA Workflow.

Protocol:

  • Cell Culture and Treatment: Cells capable of producing IL-17 (e.g., in vitro differentiated Th17 cells) are cultured in the presence of various concentrations of SR-2211 or a vehicle control.

  • Stimulation and Supernatant Collection: Cells are stimulated to secrete cytokines, and after a defined incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The collected supernatant is analyzed using a commercially available IL-17 ELISA kit according to the manufacturer's instructions.[12] This typically involves adding the supernatant to microplate wells pre-coated with an IL-17 capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Quantification: The optical density is measured, and the concentration of IL-17 in the samples is determined by comparison to a standard curve generated with known concentrations of recombinant IL-17.

Selectivity and Off-Target Effects

SR-2211 demonstrates high selectivity for RORγ over other nuclear receptors.[1] For instance, it does not significantly affect the transcriptional activity of RORα or farnesoid X receptors (FXR).[3] While it shows weak activation of the liver X receptor α (LXRα), its primary activity is centered on RORγ inhibition.[3] Further studies are necessary to fully elucidate the complete off-target profile of SR-2211.

In Vivo Efficacy

In animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), RORγt inverse agonists have demonstrated therapeutic potential.[1][2] For example, in a mouse model of CIA, SR-2211 administered at 20 mg/kg inhibited the development of arthritis in a dose-dependent manner.[3] These findings underscore the potential of SR-2211 and similar molecules as therapeutic agents for Th17-mediated autoimmune disorders.

Conclusion

SR-2211 is a valuable research tool and a promising therapeutic lead that targets the RORγt-Th17-IL-17 signaling axis. Its potent and selective inverse agonist activity on RORγt leads to the suppression of pro-inflammatory cytokine production, highlighting a key strategy for the treatment of autoimmune diseases. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of RORγt modulators.

References

Methodological & Application

Application Notes and Protocols for the Experimental Use of SR-2211 in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The development of novel therapeutics for RA often relies on preclinical evaluation in relevant animal models. The collagen-induced arthritis (CIA) mouse model is a widely used and well-characterized model that shares many pathological and immunological features with human RA. This document provides detailed application notes and protocols for the experimental use of SR-2211, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), in the CIA mouse model. SR-2211 has been shown to be efficacious in reducing joint inflammation and clinical signs of arthritis in this model, primarily through its inhibitory effects on the Th17 cell lineage and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).

Mechanism of Action of SR-2211

SR-2211 is a synthetic small molecule that functions as an inverse agonist of RORγt. RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that play a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis, through the production of pro-inflammatory cytokines, most notably IL-17A and IL-17F.

By binding to the ligand-binding domain of RORγt, SR-2211 represses the transcriptional activity of the receptor. This inhibition prevents the expression of key target genes required for Th17 cell differentiation and function, including Il17a, Il17f, and Il23r. The downstream effect is a reduction in the number of pathogenic Th17 cells and a decrease in the levels of pro-inflammatory cytokines in the inflamed joints, thereby ameliorating the clinical and pathological features of arthritis.

SR-2211 Signaling Pathway

SR2211_Pathway cluster_Th17 Naive T Cell cluster_differentiation Th17 Differentiation cluster_arthritis Arthritis Pathogenesis Naive_T_Cell Naive CD4+ T Cell RORgt RORγt Naive_T_Cell->RORgt Induces Th17_Cell Th17 Cell IL-17_Production IL-17A, IL-17F Production Th17_Cell->IL-17_Production Produces RORgt->Th17_Cell Drives Differentiation Inflammation Synovial Inflammation IL-17_Production->Inflammation Promotes Joint_Damage Cartilage & Bone Degradation Inflammation->Joint_Damage Leads to SR2211 SR-2211 SR2211->RORgt Inhibits TGFb_IL6 TGF-β, IL-6, IL-23 TGFb_IL6->Naive_T_Cell

Caption: SR-2211 inhibits RORγt, blocking Th17 differentiation and IL-17 production.

Quantitative Data from In Vivo Studies

The following table summarizes the key quantitative data from a study evaluating the efficacy of SR-2211 in a collagen-induced arthritis (CIA) mouse model.

ParameterVehicle ControlSR-2211 (20 mg/kg)
Animal Model DBA/1 miceDBA/1 mice
Treatment Start 3 days prior to booster immunization3 days prior to booster immunization
Administration Twice dailyTwice daily
Duration 15 days15 days
Mean Clinical Score (Day 15) ~ 8.0~ 3.5 (p < 0.001)
Reduction in Joint Inflammation -Statistically significant

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis in DBA/1 mice using bovine type II collagen.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (e.g., from Chondrex)

  • 0.05 M Acetic Acid, sterile

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (e.g., from Chondrex)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile 1 mL syringes

  • Sterile 26G needles

  • Emulsifying needle or homogenizer

  • Animal restrainer

Procedure:

Day 0: Primary Immunization

  • Preparation of Collagen Solution:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.

    • Gently stir overnight at 4°C until fully dissolved.

    • Store the solution at 4°C for up to one week or at -20°C for longer-term storage.

  • Preparation of Collagen Emulsion:

    • In a sterile environment, mix equal volumes of the 2 mg/mL collagen solution and CFA (4 mg/mL M. tuberculosis).

    • Emulsify the mixture until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water. This can be achieved using an emulsifying needle and two syringes or a homogenizer.

    • Keep the emulsion on ice until use.

  • Immunization:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

Day 21: Booster Immunization

  • Preparation of Collagen Emulsion:

    • Prepare a fresh emulsion of equal volumes of 2 mg/mL bovine type II collagen and IFA.

  • Booster Injection:

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the same location.

Monitoring:

  • Begin monitoring the mice for signs of arthritis around day 24-28.

  • Assess and score the clinical signs of arthritis 3-4 times per week.

II. Preparation and Administration of SR-2211

Materials:

  • SR-2211 powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22G)

  • 1 mL syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of SR-2211 based on the desired concentration and the number of animals to be dosed.

    • Weigh the SR-2211 powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of vehicle to achieve the final concentration of 2 mg/mL (for a 20 mg/kg dose in a 20g mouse, the volume would be 200 µL).

    • Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Administration:

    • Administer SR-2211 or vehicle control to the mice via oral gavage.

    • The dosing volume is typically 10 mL/kg body weight.

    • Administer the treatment twice daily, approximately 12 hours apart.

III. Clinical Scoring of Arthritis

The severity of arthritis is assessed using a semi-quantitative scoring system for each paw.

Scoring Criteria (per paw):

  • 0: No evidence of erythema or swelling.

  • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

  • 2: Erythema and mild swelling extending from the ankle to the tarsals.

  • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

  • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

The total clinical score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.

IV. Histopathological Analysis of Joints

At the end of the study, joints can be collected for histological analysis to assess inflammation, cartilage degradation, and bone erosion.

Procedure:

  • Euthanize mice according to approved institutional protocols.

  • Dissect the hind paws and knee joints.

  • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Decalcify the tissues in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.

  • Process the tissues, embed in paraffin, and section at 4-5 µm.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation, and Safranin O-Fast Green for evaluation of cartilage integrity.

Histopathological Scoring:

  • Synovitis: Scored on a scale of 0-3 based on the degree of inflammatory cell infiltration and synovial hyperplasia.

  • Cartilage Degradation: Scored on a scale of 0-3 based on the loss of Safranin O staining and structural damage to the cartilage.

  • Bone Erosion: Scored on a scale of 0-3 based on the extent of bone resorption at the joint margins.

Experimental Workflow

CIA_Workflow Start Start Experiment (Day -3) Acclimatize Acclimatize DBA/1 Mice Start->Acclimatize Primary_Immunization Primary Immunization (Day 0) Collagen/CFA Acclimatize->Primary_Immunization SR2211_Treatment_Start Initiate SR-2211 Treatment (Day 18) 20 mg/kg, twice daily Primary_Immunization->SR2211_Treatment_Start Booster_Immunization Booster Immunization (Day 21) Collagen/IFA SR2211_Treatment_Start->Booster_Immunization Monitoring Clinical Scoring (3-4 times/week) Booster_Immunization->Monitoring Endpoint Experiment Endpoint (Day 36) Monitoring->Endpoint Histology Histopathological Analysis Endpoint->Histology

Caption: Experimental workflow for SR-2211 treatment in the CIA mouse model.

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for the use of SR-2211 in mouse models of arthritis. Adherence to these detailed methodologies will facilitate reproducible and reliable preclinical evaluation of this promising therapeutic candidate. Researchers should always conduct experiments in accordance with their institution's animal care and use guidelines. While specific pharmacokinetic data for SR-2211 in mice is not widely available, the provided in vivo efficacy data serves as a strong starting point for experimental design. Further investigation into the pharmacokinetics and pharmacodynamics of SR-2211 would be beneficial for optimizing dosing strategies in future studies.

Application Notes and Protocols for S14063 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, no specific information regarding the in vivo dosing and administration of a compound designated "S14063" has been found. The search results did not yield any preclinical or clinical studies, pharmacological data, or established protocols associated with this identifier.

It is possible that "this compound" is an internal development code for a compound that has not yet been described in published literature, a designation that is not widely used, or a potential typographical error.

Therefore, the following application notes and protocols are provided as a general framework for approaching the in vivo administration of a novel small molecule inhibitor, based on standard preclinical research practices. These are intended to serve as a guide for designing and implementing studies once specific information about the physicochemical properties, in vitro efficacy, and toxicology of this compound becomes available.

I. General Principles for In Vivo Dosing and Administration of a Novel Compound

Before initiating in vivo studies, a thorough understanding of the compound's characteristics is crucial. The following preclinical data should be established:

  • Physicochemical Properties: Solubility, stability, and formulation development are critical for ensuring accurate and consistent dosing.

  • In Vitro Efficacy: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in relevant cell lines provides a starting point for dose-range finding studies.

  • In Vitro Toxicity: Cytotoxicity data helps in estimating the potential for adverse effects in vivo.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies can inform the choice of administration route and dosing frequency.

II. Experimental Protocols (General Framework)

The following protocols outline the essential steps for determining the appropriate dosing and administration of a novel compound like this compound in an in vivo setting.

Protocol 1: Formulation Development and Vehicle Selection

Objective: To develop a stable and biocompatible formulation for in vivo administration.

Materials:

  • This compound compound

  • Solvents (e.g., DMSO, ethanol)

  • Excipients (e.g., PEG300, Tween 80, Solutol HS 15)

  • Vehicle (e.g., saline, phosphate-buffered saline (PBS), corn oil)

Procedure:

  • Assess the solubility of this compound in various pharmaceutically acceptable solvents and vehicles.

  • Prepare a series of trial formulations to achieve the desired concentration and stability.

  • Evaluate the short-term and long-term stability of the selected formulation under relevant storage conditions.

  • Conduct a vehicle tolerability study in a small cohort of animals to ensure the vehicle itself does not cause adverse effects.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the therapeutic area and the compound's mechanism of action.

Procedure:

  • Divide animals into several dose groups, including a vehicle control group.

  • Administer single escalating doses of this compound to each group.

  • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for a defined observation period (e.g., 7-14 days).

  • Perform hematological and clinical chemistry analysis on blood samples collected at the end of the study.

  • Conduct a gross necropsy and histopathological examination of major organs.

  • The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

Procedure:

  • Administer a single dose of this compound to animals via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at multiple time points post-administration.

  • Process blood samples to obtain plasma or serum.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Protocol 4: Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.

Procedure:

  • Induce the disease in the selected animal model.

  • Randomize animals into treatment groups, including a vehicle control and potentially a positive control group.

  • Administer this compound at one or more dose levels below the MTD, based on in vitro efficacy and PK data.

  • Monitor disease progression using relevant endpoints (e.g., tumor volume, behavioral tests, biomarkers).

  • At the end of the study, collect tissues for pharmacodynamic and histopathological analysis.

III. Data Presentation (Illustrative Tables)

Once data becomes available for this compound, it should be summarized in clear and structured tables.

Table 1: Illustrative Maximum Tolerated Dose (MTD) Study Results for this compound

Dose Group (mg/kg)Administration RouteNumber of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Controle.g., Oral50/5+2.5None observed
10e.g., Oral50/5+1.8None observed
30e.g., Oral50/5-3.2Mild lethargy
100e.g., Oral51/5-15.7Severe lethargy, ruffled fur

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)
Intravenous (IV)515000.0835002.5
Oral (PO)208001.042003.1

IV. Visualization of Concepts (Illustrative Diagrams)

The following are examples of how experimental workflows and signaling pathways could be visualized using the DOT language once the specific mechanism of action for this compound is known.

G cluster_preclinical Preclinical Workflow for a Novel Inhibitor Formulation Formulation Development MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Select Vehicle PK Pharmacokinetic (PK) Study MTD->PK Determine Safe Doses Efficacy Efficacy Study PK->Efficacy Inform Dosing Regimen

Caption: General preclinical workflow for in vivo characterization of a novel inhibitor.

G cluster_pathway Hypothetical Signaling Pathway for this compound Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical signaling pathway illustrating this compound as a PI3K inhibitor.

Disclaimer: The protocols, tables, and diagrams provided above are for illustrative purposes only and should be adapted based on the specific characteristics of the compound this compound once this information becomes available through further research and disclosure. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Application Notes and Protocols for Small Molecule Inhibitor Studies in EL-4 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "S14063" did not identify a small molecule inhibitor or any compound used in biomedical research. The identifier "this compound" was found to be associated with a mechanical part, a thrust bearing[1]. Therefore, the following application notes and protocols are provided as a template for a hypothetical small molecule inhibitor, designated "Inhibitor-X," for use in EL-4 cell line experiments.

These guidelines are intended for researchers, scientists, and drug development professionals working with the murine T-cell lymphoma cell line, EL-4.

Introduction to EL-4 Cell Line

The EL-4 cell line is a well-established model for studying T-cell lymphomas and the immune response.[2][3][4] Derived from a lymphoma induced in a C57BL/6N mouse, these cells exhibit a lymphoblast-like morphology and grow in suspension.[2][5] EL-4 cells are characterized by the expression of T-cell markers such as CD3 and the T-cell receptor complex, making them highly responsive to stimuli that activate T-cells.[2] This cell line is extensively used in cancer research and immunology to investigate T-cell signaling, cytokine production (e.g., IL-2 and IL-4), and to evaluate the efficacy of immunomodulatory agents.[2][5][6]

Hypothetical Inhibitor: Inhibitor-X

For the purpose of this guide, "Inhibitor-X" is a fictional, potent, and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, including T-cell lymphomas, and plays a crucial role in cell survival, proliferation, and growth.

Data Presentation: Effects of Inhibitor-X on EL-4 Cells

The following table summarizes hypothetical quantitative data for the effects of Inhibitor-X on the EL-4 cell line.

Parameter Inhibitor-X Concentration Result Assay Method
IC50 (Cell Viability) 5 µM50% inhibition of growthMTT Assay (72h)
Apoptosis Rate 10 µM45% Annexin V positiveFlow Cytometry (48h)
p-Akt (Ser473) Levels 5 µM80% reductionWestern Blot (24h)
Caspase-3 Activation 10 µM3.5-fold increaseCaspase-Glo 3/7 Assay
IL-2 Secretion 5 µM60% decreaseELISA (48h)

Experimental Protocols

EL-4 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the EL-4 cell line.

Materials:

  • EL-4 cells

  • DMEM with 10% Fetal Bovine Serum (FBS)[4]

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)[2]

  • Sterile cell culture flasks (T-25 or T-75)

  • Centrifuge

Protocol:

  • Thaw a frozen vial of EL-4 cells rapidly in a 37°C water bath.

  • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + Pen/Strep + L-glutamine).

  • Centrifuge the cell suspension at 150 x g for 5 minutes.[5]

  • Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete medium.

  • Transfer the cell suspension to a T-25 flask.

  • Incubate at 37°C with 5% CO2.[2]

  • Monitor cell density daily and maintain cultures between 3 x 10^5 and 9 x 10^5 cells/mL.[5]

  • Subculture by splitting the cell suspension into new flasks with fresh medium.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of Inhibitor-X in EL-4 cells.

Materials:

  • EL-4 cells in logarithmic growth phase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed EL-4 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of Inhibitor-X in complete culture medium. The final DMSO concentration should not exceed 0.1%.[7]

  • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for p-Akt Analysis

This protocol details the procedure for analyzing the phosphorylation of Akt, a key downstream target of PI3K.

Materials:

  • EL-4 cells

  • Inhibitor-X

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed EL-4 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow for 24 hours.

  • Treat the cells with various concentrations of Inhibitor-X (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.[7]

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

  • Quantify band intensities and normalize to a loading control like β-actin.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical mechanism of action of Inhibitor-X and a general experimental workflow.

InhibitorX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad InhibitorX Inhibitor-X InhibitorX->PI3K Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical signaling pathway of Inhibitor-X in EL-4 cells.

Experimental_Workflow start Start: EL-4 Cell Culture treatment Treat with Inhibitor-X (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate pathway_effect Assess Pathway Inhibition (e.g., p-Akt levels) western->pathway_effect data_analysis Data Analysis & Interpretation ic50->data_analysis apoptosis_rate->data_analysis pathway_effect->data_analysis

Caption: General experimental workflow for evaluating Inhibitor-X.

References

Application Notes and Protocols for SR-2211 Treatment in Psoriasis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis, with the transcription factor Retinoic acid receptor-related orphan receptor gamma t (RORγt) serving as a master regulator of Th17 cell differentiation and function. RORγt drives the expression of several pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which are key mediators of psoriatic inflammation.

SR-2211 is a potent and selective synthetic inverse agonist of RORγt. By binding to RORγt, SR-2211 represses its transcriptional activity, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines. This mechanism of action makes SR-2211 a promising therapeutic candidate for the treatment of psoriasis and other Th17-mediated autoimmune diseases.

These application notes provide an overview of the mechanism of action of SR-2211 and detailed protocols for evaluating its efficacy in two commonly used psoriasis animal models: the imiquimod (IMQ)-induced model and the IL-23-induced model.

Mechanism of Action of SR-2211

SR-2211 functions as an inverse agonist of RORγt, binding to the receptor and suppressing its constitutive activity. This leads to a reduction in the transcription of RORγt target genes, most notably those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. In vitro studies have demonstrated that SR-2211 significantly decreases the expression of these cytokines in IL-23-stimulated macrophages.[1]

Signaling Pathway

SR-2211_Mechanism_of_Action cluster_0 Immune Cell (e.g., Th17, Macrophage) cluster_1 Keratinocyte IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds to STAT3 STAT3 IL-23R->STAT3 Activates RORγt RORγt STAT3->RORγt Promotes expression Gene Transcription Gene Transcription RORγt->Gene Transcription Induces SR-2211 SR-2211 SR-2211->RORγt Inhibits Pro-inflammatory Cytokines IL-17A, IL-17F, IL-22 Gene Transcription->Pro-inflammatory Cytokines Leads to production of Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation Pro-inflammatory Cytokines->Keratinocyte Hyperproliferation Induces IMQ_Workflow cluster_0 Pre-Experiment cluster_1 Experiment (Days 0-7) cluster_2 Post-Experiment Acclimatization Acclimatization Shaving Shaving Acclimatization->Shaving Grouping Grouping Shaving->Grouping IMQ Application IMQ Application Grouping->IMQ Application SR-2211 Treatment SR-2211 Treatment Grouping->SR-2211 Treatment Daily Monitoring Daily Monitoring (PASI, Ear Thickness, Body Weight) IMQ Application->Daily Monitoring SR-2211 Treatment->Daily Monitoring Euthanasia Euthanasia Daily Monitoring->Euthanasia Sample Collection Sample Collection (Skin, Spleen) Euthanasia->Sample Collection Analysis Histology & Cytokine Analysis Sample Collection->Analysis IL23_Workflow cluster_0 Pre-Experiment cluster_1 Experiment (Days 0-8) cluster_2 Post-Experiment Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping IL-23 Injection IL-23 Injection (every other day) Grouping->IL-23 Injection SR-2211 Treatment SR-2211 Treatment Grouping->SR-2211 Treatment Daily Monitoring Daily Monitoring (Ear Thickness, Clinical Score) IL-23 Injection->Daily Monitoring SR-2211 Treatment->Daily Monitoring Euthanasia Euthanasia Daily Monitoring->Euthanasia Sample Collection Sample Collection (Ear Tissue) Euthanasia->Sample Collection Analysis Histology & Cytokine Analysis Sample Collection->Analysis

References

Application Notes and Protocols for S14063 in Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "S14063." This identifier may be an internal development code, a new compound not yet in the public domain, or a typographical error. The following application notes and protocols are provided as an illustrative example based on the well-characterized Focal Adhesion Kinase (FAK) inhibitor, Defactinib (VS-6063) , to demonstrate the requested content and format for a small molecule inhibitor in cancer immunology research.

Application Notes

Compound: this compound (Illustrative Example: Defactinib / VS-6063)

Target: Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2]

Mechanism of Action: this compound is a potent, orally available, small-molecule inhibitor of FAK and Pyk2. FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction from the extracellular matrix and growth factor receptors.[3][4] Its overexpression and activation are linked to tumor progression, metastasis, and therapy resistance.[4]

The mechanism of action for this compound involves:

  • Inhibition of Autophosphorylation: this compound binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Tyr397). This is a critical first step in FAK activation.[5]

  • Disruption of Downstream Signaling: By inhibiting FAK, this compound blocks key downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt and RAS/MEK/ERK cascades.[4][6]

  • Modulation of the Tumor Microenvironment (TME): FAK is highly expressed in cancer-associated fibroblasts (CAFs) and immunosuppressive immune cells. This compound can remodel the TME by reducing fibrosis and decreasing the population of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][7][8]

  • Enhancement of Anti-Tumor Immunity: By alleviating the immunosuppressive TME, this compound promotes the activity and proliferation of cytotoxic CD8+ T cells, making tumors more susceptible to immune attack.[9][10] This provides a strong rationale for its combination with immune checkpoint inhibitors.[3][9]

Applications in Cancer Immunology Research:

  • Studying Tumor Cell Intrinsic Effects: this compound can be used in vitro to determine the reliance of various cancer cell lines on FAK signaling for survival, proliferation, and migration.

  • Investigating the Tumor Microenvironment: The compound is a valuable tool for studying the role of FAK in stromal cell biology, fibrosis, and the creation of an immunosuppressive TME.

  • Synergy with Immunotherapy: this compound can be used in preclinical models to evaluate its ability to enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1) by turning "cold" tumors (lacking immune infiltrate) into "hot" tumors.[9][10]

  • Overcoming Drug Resistance: this compound can be combined with chemotherapy (e.g., paclitaxel) or other targeted therapies (e.g., MEK inhibitors) to investigate its potential to overcome resistance mechanisms.[11][12]

Data Presentation

Table 1: In Vitro Efficacy of this compound (as Defactinib) in Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (as Defactinib) against various cancer cell lines, indicating its anti-proliferative activity.

Cancer TypeCell LineIC50 (µM)Reference
Ovarian CancerSKOV35 ± 1[13]
Ovarian CancerOVCAR54 ± 1[13]
Ovarian CancerOVCAR84 ± 2[13]
Breast CancerMDA-MB-2310.281[13]
Endometrial CancerUTE1, UTE2, UTE3, UTE10, UTE111.7 - 3.8[14][15]
Thyroid CancerTT1.98[1]
Thyroid CancerK110.34[1]
Thyroid CancerBCPAP23.04[5]
Table 2: In Vivo Efficacy of this compound (as Defactinib) in Preclinical Models

This table highlights the anti-tumor effects of this compound (as Defactinib) in animal models, often in combination with other agents.

Model TypeCancer TypeTreatment RegimenKey OutcomesReference
XenograftOvarian CancerDefactinib (25 mg/kg, oral, BID) + Paclitaxel97.9% reduction in tumor weight vs. control; Significant improvement over Paclitaxel alone.[11]
XenograftEndometrial CancerDefactinib + Avutometinib (MEKi)Superior tumor growth inhibition compared to single agents.[12][14]
SyngeneicColorectal CancerVS-4718 (FAKi) + anti-PD-1Median overall survival extended to 42 days vs. 28 days for anti-PD-1 alone. 30% of combination-treated mice were alive at day 56.[9]
Table 3: Immunomodulatory Effects of this compound (as Defactinib) in a Mesothelioma Clinical Trial

This table summarizes the changes in the tumor immune microenvironment in patients with malignant pleural mesothelioma (MPM) after treatment with Defactinib.[8]

BiomarkerChange with Defactinib Treatment
Immune Cell Infiltrate
Naïve CD4+ and CD8+ T CellsIncreased
Regulatory T Cells (Tregs)Reduced
Myeloid-derived Suppressor Cells (MDSCs)Reduced
Exhausted T Cells (PD-1+CD69+)Reduced
Target Engagement
Phosphorylated FAK (pFAK)75% reduction

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the IC50 value of this compound in cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 0.01 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C, 5% CO₂.

  • Viability Assessment: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value using software like GraphPad Prism.[13]

Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol assesses the on-target activity of this compound by measuring the inhibition of FAK autophosphorylation.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probing: Strip the membrane and re-probe with an antibody for total FAK as a loading control.

  • Analysis: Quantify band intensities using software like ImageJ to determine the dose-dependent inhibition of FAK phosphorylation relative to total FAK.

Protocol 3: In Vivo Murine Syngeneic Tumor Model

This protocol evaluates the anti-tumor and immunomodulatory effects of this compound in an immunocompetent mouse model.

  • Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., MC38 colorectal, Pan02 pancreatic) into the flank of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: this compound (e.g., 25-50 mg/kg, oral gavage, BID)[11]

    • Group 3: Immune checkpoint inhibitor (e.g., anti-PD-1, 10 mg/kg, intraperitoneal, twice weekly)

    • Group 4: this compound + Immune checkpoint inhibitor

  • Treatment and Monitoring: Administer treatments as per the schedule. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a pre-determined time point), euthanize the mice.

  • Tumor Excision: Excise tumors for further analysis. A portion can be fixed for immunohistochemistry (IHC), and the remainder can be processed for flow cytometry.

  • Data Analysis: Calculate tumor growth inhibition (TGI). Analyze survival data using Kaplan-Meier curves. Statistically compare tumor volumes and immune cell populations between groups.

Protocol 4: Flow Cytometry of Tumor-Infiltrating Immune Cells

This protocol quantifies changes in immune cell populations within the TME following treatment.

  • Tumor Processing: Mince the excised tumor tissue finely and digest in a solution of collagenase and DNase I at 37°C for 30-60 minutes to create a single-cell suspension.

  • Cell Straining and Lysis: Pass the suspension through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining:

    • Count the viable cells and resuspend in FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1, F4/80 for myeloid cells).

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using software such as FlowJo. Gate on CD45+ cells to identify total immune cells, then further gate on specific populations (e.g., CD3+CD8+ for cytotoxic T cells, CD4+FoxP3+ for Tregs). Compare the percentages and absolute numbers of these populations across different treatment groups.

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation This compound This compound (Defactinib) This compound->FAK Inhibition Src Src pFAK_Y397->Src Recruits PI3K PI3K pFAK_Y397->PI3K RAS RAS pFAK_Y397->RAS Migration_Invasion Migration_Invasion pFAK_Y397->Migration_Invasion Cell Migration & Invasion Src->pFAK_Y397 Activates Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Cell Proliferation & Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: this compound (Defactinib) inhibits FAK autophosphorylation, blocking downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Model cluster_exvivo Ex Vivo Analysis IC50 IC50 Determination (Cell Viability Assay) Target On-Target Validation (Western Blot for pFAK) IC50->Target Model Syngeneic Mouse Tumor Model Target->Model Treatment Administer this compound +/- Checkpoint Inhibitor Model->Treatment Monitor Monitor Tumor Growth & Survival Treatment->Monitor Harvest Harvest Tumors Monitor->Harvest Flow Flow Cytometry of Immune Infiltrate Harvest->Flow IHC Immunohistochemistry Harvest->IHC Logical_Relationship This compound This compound (FAK Inhibitor) TME Immunosuppressive Tumor Microenvironment (TME) This compound->TME Modulates CPI Immune Checkpoint Inhibitor (e.g., anti-PD-1) T_Cell_Function ↑ CD8+ T Cell Activity & Infiltration CPI->T_Cell_Function Unleashes Tregs ↓ Tregs & MDSCs TME->Tregs Fibrosis ↓ Fibrosis TME->Fibrosis Tregs->T_Cell_Function Removes Suppression Fibrosis->T_Cell_Function Reduces Barrier Tumor_Killing Enhanced Tumor Killing T_Cell_Function->Tumor_Killing

References

Application Notes and Protocols for Inhibiting IL-17 Secretion with a RORγt Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] IL-17 is predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells.[1][3] The differentiation and function of Th17 cells are critically dependent on the nuclear receptor RORγt (Retinoic acid receptor-related orphan receptor gamma t).[4][5] RORγt acts as the master transcription factor for Th17 cells, driving the expression of IL-17A, IL-17F, and other key effector molecules.[1][6]

Targeting RORγt with small molecule inhibitors presents a promising therapeutic strategy to suppress Th17-mediated inflammation by inhibiting the production of IL-17.[2][4] This document provides detailed application notes and protocols for the in vitro evaluation of a representative RORγt antagonist for its ability to inhibit IL-17A secretion from human T cells.

Signaling Pathway of RORγt in Th17 Cells

The differentiation of naïve T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This leads to the activation of the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then drives the transcription of the IL17A and IL17F genes, leading to the secretion of IL-17A and IL-17F. Interleukin-23 (IL-23) is crucial for the stabilization and expansion of the Th17 cell population.[7] RORγt antagonists function by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity and subsequent IL-17 production.[4]

IL17_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Secreted TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R STAT3 STAT3 TGF-βR->STAT3 Activates IL-6R->STAT3 Activates RORγt RORγt IL-23R->RORγt Stabilizes STAT3->RORγt Induces Expression IL17A Gene IL17A Gene RORγt->IL17A Gene Activates Transcription IL-17A mRNA IL-17A mRNA IL17A Gene->IL-17A mRNA IL-17A IL-17A IL-17A mRNA->IL-17A Translation & Secretion RORγt Antagonist RORγt Antagonist RORγt Antagonist->RORγt Inhibits

Figure 1: RORγt Signaling Pathway in Th17 Cells.

Data Presentation

The following tables summarize the quantitative data for a representative RORγt antagonist, herein referred to as "Compound X," based on publicly available data for similar compounds.[4][8]

Table 1: In Vitro Potency of Compound X in Inhibiting IL-17A Secretion

Assay TypeCell TypeStimulationIC50 (nM)
Th17 DifferentiationHuman Naïve CD4+ T cellsanti-CD3/CD28 + Th17 polarizing cytokines50
Th17 MaintenanceDifferentiated Human Th17 cellsIL-23100

Table 2: Selectivity of Compound X

TargetAssay TypeIC50 (nM)
RORγtCo-activator Peptide Displacement25
RORαCo-activator Peptide Displacement>10,000
RORβCo-activator Peptide Displacement>10,000

Experimental Protocols

Experimental Workflow

The general workflow for evaluating a RORγt antagonist involves isolating human peripheral blood mononuclear cells (PBMCs), differentiating them into Th17 cells in the presence of the test compound, and then measuring the amount of secreted IL-17A.

Experimental_Workflow cluster_0 Day 0 cluster_1 Day 0-6 cluster_2 Day 6 cluster_3 Analysis A Isolate PBMCs from Human Whole Blood B Isolate Naïve CD4+ T cells A->B C Culture Naïve CD4+ T cells under Th17 polarizing conditions B->C D Add RORγt Antagonist (Compound X) at various concentrations E Collect Cell Culture Supernatant D->E F Measure IL-17A concentration using ELISA E->F G Generate Dose-Response Curve and calculate IC50 F->G

Figure 2: Experimental Workflow for Evaluating RORγt Antagonists.
Protocol 1: In Vitro Th17 Cell Differentiation and IL-17A Secretion Inhibition Assay

This protocol describes the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of a RORγt antagonist's ability to inhibit IL-17A secretion.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit[9]

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Th17 polarizing cytokines:

    • Recombinant Human IL-6

    • Recombinant Human TGF-β1

    • Recombinant Human IL-23

    • Recombinant Human IL-1β

    • Anti-IFN-γ antibody

    • Anti-IL-4 antibody

  • RORγt antagonist (Compound X)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human IL-17A ELISA Kit[10][11]

Procedure:

  • Isolation of Naïve CD4+ T cells:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) based naive CD4+ T cell isolation kit according to the manufacturer's instructions.[9] Purity should be >95% as confirmed by flow cytometry.

  • Cell Culture and Th17 Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.

    • Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.

    • Add the Th17 polarizing cytokine cocktail to the following final concentrations: IL-6 (20 ng/mL), TGF-β1 (5 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • Prepare serial dilutions of the RORγt antagonist (Compound X) in DMSO. The final DMSO concentration in the culture should not exceed 0.1%. Include a vehicle control (DMSO only).

    • Add the diluted Compound X or vehicle to the appropriate wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6 days.

  • Measurement of IL-17A Secretion:

    • On day 6, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

    • Quantify the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.[10][11]

  • Data Analysis:

    • Generate a standard curve using the recombinant IL-17A standard provided in the ELISA kit.

    • Calculate the concentration of IL-17A in each sample based on the standard curve.

    • Plot the percentage of IL-17A inhibition versus the log concentration of Compound X.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Intracellular Cytokine Staining for IL-17A by Flow Cytometry

This protocol allows for the direct measurement of IL-17A-producing cells within the cultured population.

Materials:

  • Cells from Protocol 1 (Day 6)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable Viability Dye

  • Anti-human CD4 antibody (fluorochrome-conjugated)

  • Fixation/Permeabilization Buffer

  • Anti-human IL-17A antibody (fluorochrome-conjugated)

  • Flow cytometer

Procedure:

  • Cell Restimulation:

    • At the end of the 6-day culture period (from Protocol 1), add PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.

    • Incubate for 4-6 hours at 37°C and 5% CO2.

  • Cell Staining:

    • Harvest the cells from each well and wash with flow cytometry staining buffer.

    • Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.

    • Stain for the surface marker CD4 by incubating with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.

    • Wash the cells with staining buffer.

    • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.

    • Stain for intracellular IL-17A by incubating with a fluorochrome-conjugated anti-human IL-17A antibody in permeabilization buffer for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer and then with staining buffer.

    • Resuspend the cells in staining buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on live, single CD4+ T cells.

    • Determine the percentage of IL-17A positive cells within the CD4+ T cell population for each treatment condition.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of RORγt antagonists as inhibitors of IL-17 secretion. By employing these methods, researchers can effectively screen and rank compounds based on their potency and cellular activity, facilitating the development of novel therapeutics for IL-17-mediated diseases. The provided data and diagrams serve as a reference for expected outcomes and a deeper understanding of the underlying biological pathways.

References

Application Notes and Protocols: In Vivo Efficacy Studies of SR-2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma (RORγ). RORγ is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγ activity, SR-2211 effectively suppresses the production of interleukin-17 (IL-17), a hallmark cytokine of Th17 cells. While in vivo efficacy data for SR-2211 is not yet publicly available, this document provides a summary of its established in vitro activity and proposes a detailed protocol for evaluating its efficacy in a preclinical animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

In Vitro Activity of SR-2211

SR-2211 has been characterized as a high-affinity inverse agonist for RORγ. Its primary mechanism of action involves the suppression of RORγ-mediated gene transcription, leading to a reduction in pro-inflammatory cytokine production.

Table 1: In Vitro Quantitative Data for SR-2211

ParameterValueCell Line / Assay FormatReference
Binding Affinity (Ki) 105 nMRadioligand binding assay[1][2][3]
IC50 ~320 nMGal4-RORγ cotransfection assay[1][2][3]
Effect on IL-17A mRNA Significant suppressionEL-4 cells[1][4]
Effect on IL-23R mRNA Significant inhibitionEL-4 cells[1]
Effect on Intracellular IL-17 Protein Significant inhibitionEL-4 cells[1][4]

RORγ Signaling Pathway and Mechanism of SR-2211 Action

RORγ, particularly the RORγt isoform, is a master regulator of Th17 cell differentiation. Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their expression. SR-2211, as an inverse agonist, binds to the ligand-binding domain of RORγ, preventing its transcriptional activity and thereby inhibiting the production of these pro-inflammatory cytokines.

ROR_pathway RORγ Signaling Pathway and SR-2211 Inhibition cluster_0 Th17 Cell cluster_1 RORγt Transcriptional Activity Naive_T_Cell Naive CD4+ T Cell RORg RORγt Expression Naive_T_Cell->RORg TGF-β, IL-6, IL-23 Th17_Cell Th17 Cell RORg_active Active RORγt Th17_Cell->RORg_active RORg->Th17_Cell RORE RORE Binding RORg_active->RORE Transcription Gene Transcription RORE->Transcription Cytokines IL-17A, IL-17F, IL-23R Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation SR2211 SR-2211 SR2211->RORg_active Inhibition EAE_workflow Proposed In Vivo EAE Study Workflow for SR-2211 Day_0 Day 0: EAE Induction Day_0_details Immunize with MOG35-55 in CFA. Administer PTX. Day_0->Day_0_details Day_2 Day 2: PTX Boost Day_0->Day_2 Day_2_details Administer second dose of PTX. Day_2->Day_2_details Day_7 Day 7 onwards: Treatment Initiation Day_2->Day_7 Day_7_details Begin daily administration of SR-2211 or vehicle. Day_7->Day_7_details Daily_Monitoring Daily: Clinical Scoring & Weight Day_7->Daily_Monitoring Daily_Monitoring_details Monitor for signs of EAE and record clinical scores. Record body weight. Daily_Monitoring->Daily_Monitoring_details Endpoint Study Endpoint (e.g., Day 21-28) Daily_Monitoring->Endpoint Endpoint_details Collect tissues for analysis: - Spinal cord (histology) - Spleen/Lymph nodes (flow cytometry) - Blood (cytokine analysis) Endpoint->Endpoint_details

References

Application Note: Flow Cytometry Analysis of Th17 Cells Treated with a Novel RORγt Inhibitor, S14063

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

T helper 17 (Th17) cells are a distinct subset of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] These cells are crucial for host defense against extracellular bacteria and fungi. However, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] The differentiation and function of Th17 cells are primarily governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt).[1][3]

S14063 is a potent and selective small molecule inhibitor of RORγt. By antagonizing RORγt, this compound is hypothesized to suppress Th17 cell differentiation and the subsequent production of IL-17, making it a promising therapeutic candidate for autoimmune disorders. This application note provides a detailed protocol for the in vitro differentiation of human Th17 cells, treatment with this compound, and subsequent analysis of Th17 cell populations and cytokine production by flow cytometry.

Principle

The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2][4][5] This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt.[6][7] RORγt then drives the expression of IL-17A and other hallmark Th17-associated genes.[1][8] The small molecule inhibitor this compound is designed to inhibit the transcriptional activity of RORγt, thereby blocking Th17 differentiation and effector function. This protocol outlines the use of flow cytometry to quantify the percentage of IL-17A-producing CD4+ T cells and the expression of RORγt following treatment with this compound.

Materials and Methods

Reagents and Materials
  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • Ficoll-Paque™ PLUS

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human CD3/CD28 T Cell Activator

  • Recombinant Human IL-6

  • Recombinant Human TGF-β1

  • Recombinant Human IL-23

  • Recombinant Human IL-1β

  • Anti-Human IFN-γ Antibody

  • Anti-Human IL-4 Antibody

  • This compound (or other RORγt inhibitor)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A (Protein Transport Inhibitor)

  • Fixation/Permeabilization Buffer

  • Permeabilization Buffer

  • FACS Buffer (PBS with 2% FBS)

  • Anti-Human CD4-FITC

  • Anti-Human IL-17A-PE

  • Anti-Human RORγt-APC

  • Isotype Control Antibodies

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Cell Culture and Differentiation cluster_2 Restimulation and Staining cluster_3 Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood using Ficoll-Paque Naive_T_Cell_Isolation Isolate Naive CD4+ T cells using RosetteSep™ PBMC_Isolation->Naive_T_Cell_Isolation Cell_Seeding Seed Naive CD4+ T cells Naive_T_Cell_Isolation->Cell_Seeding Th17_Differentiation Induce Th17 differentiation with anti-CD3/CD28, IL-6, TGF-β, IL-23, IL-1β, anti-IFN-γ, and anti-IL-4 Cell_Seeding->Th17_Differentiation S14063_Treatment Treat cells with this compound (or vehicle control) Th17_Differentiation->S14063_Treatment Incubation Incubate for 3-5 days S14063_Treatment->Incubation Restimulation Restimulate cells with PMA, Ionomycin, and Brefeldin A for 4-6 hours Incubation->Restimulation Surface_Staining Stain for surface marker (CD4) Restimulation->Surface_Staining Fix_Perm Fix and permeabilize cells Surface_Staining->Fix_Perm Intracellular_Staining Stain for intracellular markers (IL-17A, RORγt) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire data on a flow cytometer Intracellular_Staining->Flow_Cytometry Data_Analysis Analyze data to determine % of Th17 cells and RORγt expression Flow_Cytometry->Data_Analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R SMAD2/3 SMAD2/3 TGF-βR->SMAD2/3 STAT3 STAT3 IL-6R->STAT3 RORγt RORγt SMAD2/3->RORγt Induces STAT3->RORγt Induces IL-17A Gene IL-17A Gene RORγt->IL-17A Gene Activates Transcription This compound This compound This compound->RORγt Inhibits

References

Application Notes and Protocols for Studying RORγt in Multiple Sclerosis Models Using SR-2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). A key pathogenic player in MS is the T helper 17 (Th17) cell subset, characterized by the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A). The differentiation and function of Th17 cells are critically dependent on the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for MS and other autoimmune disorders.

SR-2211 is a potent and selective synthetic inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, SR-2211 modulates its transcriptional activity, leading to the suppression of Th17 cell differentiation and the subsequent reduction in IL-17A production.[1] These application notes provide detailed protocols for utilizing SR-2211 to study the role of RORγt in both in vitro and in vivo models of multiple sclerosis, particularly the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

Mechanism of Action of SR-2211

SR-2211 functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. SR-2211 binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressors and dismisses co-activators. This modulation of co-factor interaction leads to the repression of RORγt-mediated gene transcription, most notably the genes encoding for IL-17A and IL-17F.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SR-2211 and the representative effects of RORγt inverse agonists in experimental models.

Table 1: In Vitro Activity of SR-2211

ParameterValueReference
RORγ Binding Affinity (Ki)105 nM[1]
RORγ Functional Inhibition (IC50)~320 nM[1]

Table 2: Representative In Vivo Effects of RORγt Inverse Agonists in EAE Models

ParameterVehicle ControlRORγt Inverse Agonist
Mean Clinical Score (Peak) 3.0 - 4.01.5 - 2.5
Disease Onset (Days Post-Immunization) 10 - 1214 - 16 (Delayed)
CNS Infiltrating Th17 Cells (%) HighSignificantly Reduced
Splenic IL-17A Production (pg/mL) HighSignificantly Reduced
Splenic IFN-γ Production (pg/mL) HighModerately Reduced or Unchanged

Note: The data in Table 2 are representative values compiled from studies on various RORγt inverse agonists in EAE models, as specific public domain data for SR-2211 in EAE is limited. These values illustrate the expected therapeutic potential.

Signaling Pathway

The diagram below illustrates the central role of RORγt in the Th17 differentiation pathway and the point of intervention for SR-2211.

RORgt_Signaling_Pathway cluster_cytokines Cytokine Milieu TGFb TGF-β NaiveT Naive CD4+ T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT IL23 IL-23 Th17 Th17 Cell IL23->Th17 Stabilization & Expansion STAT3 STAT3 NaiveT->STAT3 TCR Activation RORgt RORγt STAT3->RORgt Upregulation IRF4 IRF4 IRF4->RORgt Upregulation RORgt->Th17 Differentiation IL17A IL-17A Th17->IL17A IL17F IL-17F Th17->IL17F Inflammation Inflammation (MS Pathogenesis) IL17A->Inflammation IL17F->Inflammation SR2211 SR-2211 SR2211->RORgt

RORγt Signaling Pathway in Th17 Differentiation.

Experimental Protocols

Protocol 1: In Vitro Murine Th17 Cell Differentiation and Inhibition by SR-2211

This protocol describes the differentiation of naive murine CD4+ T cells into Th17 cells and the assessment of SR-2211's inhibitory effect.

Materials:

  • Naive CD4+ T cells (isolated from spleens and lymph nodes of C57BL/6 mice)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3ε antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant murine IL-6

  • Recombinant human TGF-β1

  • Recombinant murine IL-23

  • Recombinant murine IL-1β

  • Anti-IFN-γ antibody

  • Anti-IL-4 antibody

  • SR-2211 (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A)

  • ELISA kit for IL-17A

Procedure:

  • T Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a negative selection kit.

  • Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Cell Culture: Seed the naive CD4+ T cells at a density of 1-2 x 105 cells/well in complete RPMI-1640 medium.

  • Th17 Differentiation: Add the following to the appropriate wells:

    • Anti-CD28 antibody (1-2 µg/mL)

    • Recombinant murine IL-6 (20 ng/mL)

    • Recombinant human TGF-β1 (1-5 ng/mL)

    • Recombinant murine IL-23 (20 ng/mL)

    • Recombinant murine IL-1β (20 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • SR-2211 Treatment: Add SR-2211 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) to the designated wells at the time of cell seeding. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Analysis of IL-17A Production:

    • ELISA: Collect the culture supernatants and measure the concentration of IL-17A using an ELISA kit according to the manufacturer's instructions.

    • Intracellular Cytokine Staining (ICS):

      • Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

      • Harvest the cells and stain for surface markers (e.g., CD4).

      • Fix and permeabilize the cells using a commercial kit.

      • Stain for intracellular IL-17A.

      • Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Protocol 2: Prophylactic Treatment of EAE in C57BL/6 Mice with SR-2211

This protocol details the induction of EAE in C57BL/6 mice and a prophylactic treatment regimen with an RORγt inverse agonist.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • SR-2211 or a similar RORγt inverse agonist (e.g., SR1001)

  • Vehicle for SR-2211 (e.g., DMSO and sterile saline)

  • Syringes and needles for injection

Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 peptide (100-200 µ g/mouse ) in CFA.

    • Administer 100-200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.

    • Administer Pertussis Toxin (100-200 ng/mouse) intraperitoneally (i.p.).

  • Second PTX Injection (Day 2): Administer a second dose of Pertussis Toxin (100-200 ng/mouse) i.p.

  • SR-2211 Treatment:

    • Note: The optimal dose and administration route for SR-2211 in EAE should be determined empirically. Based on related compounds, a starting point could be:

    • Regimen: Administer SR-2211 (e.g., 10-50 mg/kg) or vehicle daily or twice daily via oral gavage or i.p. injection, starting from Day 0 (prophylactic).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from Day 7.

    • Score the mice based on a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Endpoint Analysis (e.g., Day 21-28):

    • Euthanize the mice and collect spleens and CNS tissue (brain and spinal cord).

    • Spleen: Prepare single-cell suspensions for ex vivo restimulation with MOG35-55 to measure cytokine production (IL-17A, IFN-γ) by ELISA or for flow cytometric analysis of Th17 and other T cell populations.

    • CNS: Isolate infiltrating mononuclear cells for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, macrophages).

    • Histology: Perfuse a subset of mice and collect CNS tissue for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of SR-2211 in an EAE model.

EAE_Workflow start Start immunization EAE Induction (MOG35-55/CFA + PTX) start->immunization grouping Randomize Mice into Treatment Groups immunization->grouping treatment Administer SR-2211 or Vehicle grouping->treatment scoring Daily Clinical Scoring and Weight Monitoring treatment->scoring Daily endpoint Endpoint Analysis scoring->endpoint At pre-defined endpoint or peak of disease spleen Spleen Analysis: - Ex vivo restimulation - Cytokine measurement (ELISA) - Flow Cytometry (Th17, Treg) endpoint->spleen cns CNS Analysis: - Isolate infiltrating cells - Flow Cytometry - Histology (Inflammation, Demyelination) endpoint->cns data Data Analysis and Interpretation spleen->data cns->data

Experimental Workflow for SR-2211 in EAE Model.

Conclusion

SR-2211 represents a valuable research tool for investigating the role of RORγt in the pathogenesis of multiple sclerosis. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting the RORγt-Th17 axis in autoimmune neuroinflammation. Careful optimization of experimental conditions, particularly for in vivo studies, is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

S14063 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S14063. The information focuses on addressing common solubility issues encountered in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound exhibits limited solubility in aqueous solutions. For a high-concentration stock solution, we recommend using an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted into your aqueous experimental medium.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a highly soluble organic stock into a less favorable aqueous medium. To mitigate this, try the following:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try performing a serial dilution to a lower final concentration.

  • Increase the percentage of co-solvent: While minimizing the concentration of organic solvents in cell-based assays is crucial, a slightly higher percentage of DMSO in the final solution (e.g., up to 0.5%) might be necessary to maintain solubility.[3] However, always run a vehicle control to account for any effects of the solvent on your experiment.

  • Use a pre-warmed aqueous medium: Gently warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the this compound stock.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. As a general guideline, it is advisable to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts.[3] However, it is best practice to perform a vehicle control experiment with the same concentration of DMSO to be used with this compound to assess its impact on your specific experimental system.

Q4: Can I use other organic solvents to prepare the stock solution?

A4: Besides DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their suitability depends on the specific experimental setup and the tolerance of the biological system to these solvents. The solubility of this compound in these alternative solvents should be empirically determined.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate observed in the this compound stock solution (in DMSO).
Possible Cause Suggested Solution
Incorrect Solvent Ensure you are using high-purity, anhydrous DMSO.
Low Temperature DMSO can freeze at temperatures below 18.5°C (65.3°F). If your lab is cool, gently warm the stock solution in a 37°C water bath until it completely thaws. Vortex to ensure homogeneity.
Concentration Exceeds Solubility Limit While this compound is highly soluble in DMSO, there is a limit. If you are preparing a very high concentration stock (e.g., >100 mM), you may have exceeded its solubility. Try preparing a slightly less concentrated stock solution.
Problem: Precipitate forms immediately upon dilution of the DMSO stock into aqueous media.
Possible Cause Suggested Solution
Poor Mixing Add the this compound stock solution directly into the aqueous medium while vortexing to ensure rapid and even dispersion. Avoid adding the stock solution to the wall of the tube.
Final Concentration Too High The concentration of this compound in the final aqueous solution is above its solubility limit. Perform a dose-response experiment starting with a lower concentration.
pH of the Aqueous Medium The solubility of some compounds can be pH-dependent. Ensure the pH of your buffer or medium is within the recommended range for your experiment.
Presence of Incompatible Salts High concentrations of certain salts in the aqueous medium can sometimes reduce the solubility of organic compounds. If possible, test the solubility in a simpler buffer system first.

This compound Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific experimental conditions.

Solvent Approximate Solubility
Aqueous Buffer (pH 7.4)< 10 µM
Dimethyl Sulfoxide (DMSO)≥ 100 mM
Ethanol~ 20 mM
Dimethylformamide (DMF)~ 50 mM

Experimental Protocol: Preparation of this compound Solutions

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol , you would need 4.5 mg.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolving the Compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, you can gently warm the solution in a 37°C water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Thaw the Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.

  • Prepare Final Working Solution: Add the required volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously if the medium contains serum, as this can cause foaming.

  • Immediate Use: Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation over time.

Visualizations

S14063_Solubility_Troubleshooting start Start: Dissolving this compound precipitate_stock Precipitate in DMSO stock? start->precipitate_stock warm_vortex Warm to 37°C and vortex precipitate_stock->warm_vortex Yes stock_ok Stock solution is clear precipitate_stock->stock_ok No check_conc Stock concentration too high? warm_vortex->check_conc lower_stock_conc Prepare a more dilute stock check_conc->lower_stock_conc Yes check_conc->stock_ok No dilute_aqueous Dilute into aqueous buffer stock_ok->dilute_aqueous precipitate_dilution Precipitate upon dilution? dilute_aqueous->precipitate_dilution check_final_conc Final concentration too high? precipitate_dilution->check_final_conc Yes use_immediately Use solution immediately precipitate_dilution->use_immediately No lower_final_conc Use a lower final concentration check_final_conc->lower_final_conc Yes increase_dmso Increase final DMSO % (with vehicle control) check_final_conc->increase_dmso No lower_final_conc->use_immediately increase_dmso->use_immediately solution_ready Final solution is clear and ready for experiment use_immediately->solution_ready

Caption: Workflow for troubleshooting this compound solubility issues.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->mTOR Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

S14063 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and proper storage of S14063, a potent 5-HT1A receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound identified as a potent antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its IUPAC name is N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine dihydrochloride. As a 5-HT1A receptor antagonist, this compound works by blocking the receptor, thereby inhibiting the effects of serotonin at this specific receptor subtype. This action makes it a valuable tool for studying the physiological and pathological processes involving the 5-HT1A receptor, which is implicated in conditions such as anxiety and depression.[2][3]

Q2: How should I store this compound powder?

For optimal stability, this compound in its solid (powder) form should be stored under specific conditions to prevent degradation.

Storage ConditionDurationTemperatureEnvironment
Short-termDays to Weeks0 - 4 °CDry and dark
Long-termMonths to Years-20 °CDry and dark

Q3: What are the recommended conditions for storing this compound in solution?

Once reconstituted, the stability of this compound solutions is also dependent on proper storage.

Storage ConditionDurationTemperature
Short-termDays to Weeks0 - 4 °C
Long-termMonths-20 °C

It is crucial to use airtight containers to prevent solvent evaporation and contamination. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: How is this compound shipped, and is it stable during transit?

This compound is typically shipped at ambient temperature as a non-hazardous chemical. The compound is considered stable enough to withstand shipping and customs procedures that may take a few weeks.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Improper storage.

    • Verification: Review the storage conditions of your this compound powder and stock solutions. Ensure they align with the recommended temperatures and are protected from light and moisture.

    • Solution: If storage conditions have been suboptimal, it is recommended to use a fresh, properly stored vial of the compound for subsequent experiments.

  • Possible Cause 2: Incorrect solvent or solubility issues.

    • Verification: Confirm the solvent used to dissolve this compound is appropriate and that the compound is fully dissolved. Visual inspection for precipitates is essential.

    • Solution: Refer to the manufacturer's datasheet for recommended solvents and solubility information. If solubility issues persist, gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with heat-sensitive compounds.

  • Possible Cause 3: Multiple freeze-thaw cycles of stock solutions.

    • Verification: Track the number of times a stock solution has been frozen and thawed.

    • Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can lead to degradation of the compound.

Issue 2: Difficulty dissolving the this compound powder.

  • Possible Cause: Use of an inappropriate solvent.

Experimental Protocols and Signaling Pathways

Experimental Workflow for In Vitro Receptor Binding Assay

Below is a generalized workflow for a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing 5-HT1A receptors incubation Incubate membranes, radioligand, and this compound at varying concentrations prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [3H]8-OH-DPAT) prep_radioligand->incubation prep_this compound Prepare serial dilutions of this compound prep_this compound->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Analyze data to determine IC50 and Ki values detection->analysis

A generalized workflow for an in vitro receptor binding assay.

5-HT1A Receptor Signaling Pathway

This compound, as an antagonist, blocks the activation of the 5-HT1A receptor. The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G-proteins (Gi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][4][5]

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits girk_channel GIRK Channel g_protein->girk_channel Activates camp cAMP adenylyl_cyclase->camp Converts to k_ion_out K+ Efflux girk_channel->k_ion_out Leads to serotonin Serotonin (Agonist) serotonin->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->adenylyl_cyclase

Simplified 5-HT1A receptor signaling pathway.

References

Potential off-target effects of SR-2211 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR-2211 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR-2211 and what is its primary target?

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ).[1][2][3] Its primary function is to suppress the transcriptional activity of RORγ, which is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][4]

Q2: What is the reported potency and selectivity of SR-2211?

SR-2211 binds to RORγ with a high affinity and selectivity. The reported binding affinity (Ki) is 105 nM, and it inhibits RORγ activity with an IC50 of approximately 320 nM.[1][2][3][5] SR-2211 has been shown to be highly selective for RORγ over the related nuclear receptors RORα and Farnesoid X receptor (FXR).[1]

Q3: Are there any known off-target effects of SR-2211?

The primary documented off-target activity of SR-2211 is weak activation of the Liver X Receptor alpha (LXRα).[1] However, this activation is minimal, reported to be less than 5% of the activation achieved by the potent LXR agonist T0901317, and the EC50 for LXRα is shifted by more than 100-fold compared to its RORγ activity.[1] No significant off-target effects on Farnesoid X receptor (FXR) have been observed.[1] It is important to note that, like many small molecule inhibitors, SR-2211 could potentially have other off-target effects that have not been extensively characterized, including interactions with various kinases.

Q4: Can SR-2211 exhibit different effects in different cell types?

Yes, research suggests that RORγ modulators can display tissue- and gene-context-specific activities.[6][7] Some RORγ inverse agonists that are potent inhibitors of inflammatory gene programs in immune cells have been observed to have weaker effects or even agonist-like activities in certain cancer cell lines.[6] This highlights the importance of empirically determining the effects of SR-2211 in your specific cell system.

Quantitative Data Summary

Table 1: In Vitro Activity and Selectivity of SR-2211

TargetAssay FormatParameterValueReference
RORγRadioligand Binding AssayKi105 nM[1]
RORγCo-transfection Reporter AssayIC50~320 nM[1][2][3][5]
RORαCo-transfection Reporter AssayActivityNo significant effect[1]
LXRαCo-transfection Reporter AssayActivityMinimal activation (<5% of T1317)[1]
FXRCo-transfection Reporter AssayActivityNo effect[1]

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with SR-2211.

Issue 1: Unexpected Cell Toxicity or Reduced Viability

  • Question: I'm observing significant cell death or a decrease in cell proliferation after treating my cells with SR-2211, even at concentrations that should be specific for RORγ inhibition. What could be the cause?

  • Possible Causes and Solutions:

    • Off-Target Cytotoxicity: Although reported to have low off-target effects, SR-2211 could be cytotoxic in your specific cell line due to unknown off-target interactions.

      • Recommendation: Perform a dose-response curve for cell viability using an MTT or CellTiter-Glo assay to determine the cytotoxic concentration (CC50) in your cell line. Always include a vehicle-only (e.g., DMSO) control.

    • Solvent Toxicity: The solvent used to dissolve SR-2211 (typically DMSO) can be toxic to cells at higher concentrations.

      • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).

    • RORγ-dependent Apoptosis: In some cell types, such as double-positive thymocytes, inhibition of RORγ can induce apoptosis.[8]

      • Recommendation: Investigate whether your cell type's survival is dependent on RORγ signaling. You can assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

Issue 2: Lack of Expected Biological Effect (e.g., No Reduction in IL-17)

  • Question: I'm not observing the expected decrease in IL-17 production after treating my activated Th17 cells with SR-2211. What should I check?

  • Possible Causes and Solutions:

    • Compound Inactivity: The SR-2211 compound may have degraded.

      • Recommendation: Ensure the compound has been stored correctly (typically at -20°C or -80°C). Prepare fresh stock solutions and use them promptly.

    • Suboptimal Assay Conditions: The timing of SR-2211 treatment, cell stimulation, or sample collection may not be optimal.

      • Recommendation: Review and optimize your experimental protocol. For IL-17 suppression, pre-incubation with SR-2211 before cell stimulation is often necessary.

    • Cell-Type Specific Resistance: Your specific cell line or primary cell type may be less sensitive to RORγ inhibition.

      • Recommendation: Confirm RORγ expression in your cells. Consider testing a higher concentration of SR-2211 or a different RORγ inverse agonist.

    • Assay Sensitivity: The method used to detect IL-17 (e.g., ELISA, intracellular staining) may not be sensitive enough to detect the change.

      • Recommendation: Validate your IL-17 detection assay with positive and negative controls.

Issue 3: Inconsistent or Contradictory Results

  • Question: My results with SR-2211 are not reproducible, or they contradict published findings. What could be the reason?

  • Possible Causes and Solutions:

    • Experimental Variability: Inconsistent cell passage numbers, seeding densities, or stimulation conditions can lead to variable results.

      • Recommendation: Standardize all experimental parameters as much as possible.

    • Context-Dependent Effects: As mentioned, RORγ modulators can have different effects depending on the cellular context.[6][7]

      • Recommendation: Carefully characterize the expression of RORγ and other relevant signaling molecules in your cell system. Be cautious when extrapolating results from one cell type to another.

    • Potential for Off-Target Effects: An uncharacterized off-target effect could be influencing your results in an unexpected way.

      • Recommendation: If feasible, perform a broad off-target screening, such as a kinase panel, to identify potential unintended interactions of SR-2211.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega Technical Bulletin #TB288.

  • Plate Cells: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line in a final volume of 100 µL per well. Include wells with medium only for background measurement.

  • Treat with SR-2211: Add various concentrations of SR-2211 and a vehicle control (e.g., DMSO) to the wells.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Equilibrate Plate: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Prepare CellTiter-Glo® Reagent: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer according to the manufacturer's instructions.

  • Add Reagent: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

Protocol 2: Measurement of IL-17A by Intracellular Cytokine Staining and Flow Cytometry

This is a general protocol and may require optimization for your specific cells and reagents.

  • Cell Stimulation: Stimulate your cells (e.g., primary T cells or a T cell line) with appropriate activators (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies) in the presence of SR-2211 or a vehicle control.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of the stimulation period to allow for intracellular accumulation of cytokines.

  • Surface Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Stain for cell surface markers (e.g., CD4) by incubating with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with FACS buffer.

  • Fix and Permeabilize: Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.

  • Wash: Wash the cells with permeabilization buffer.

  • Intracellular Staining: Resuspend the cells in permeabilization buffer containing a fluorescently conjugated anti-IL-17A antibody. Incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with permeabilization buffer.

  • Acquire Data: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Visualizations

ROR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGFbR TGFb->TGFbR IL6 IL6 IL6R IL6R IL6->IL6R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 RORg RORg SMADs->RORg pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->RORg IL17_Gene IL17_Gene RORg->IL17_Gene Activates SR2211 SR2211 SR2211->RORg Inhibits

Caption: Simplified RORγ signaling pathway in Th17 cell differentiation.

Experimental_Workflow Start Start Cell_Culture Culture Cells of Interest Start->Cell_Culture Treatment Treat with SR-2211 (Dose-Response) Cell_Culture->Treatment On_Target_Assay On-Target Assay (e.g., IL-17 ELISA) Treatment->On_Target_Assay Off_Target_Assay Off-Target Assay (e.g., Cell Viability) Treatment->Off_Target_Assay Data_Analysis Analyze Data (IC50, CC50) On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Tree Start Unexpected Result Check_Compound Is the compound active? (Fresh stock, proper storage) Start->Check_Compound Check_Controls Are controls working? (Positive/Negative) Check_Compound->Check_Controls Yes Check_Protocol Is the protocol optimized? (Timing, concentrations) Check_Controls->Check_Protocol Yes Consider_Off_Target Could it be an off-target effect? Check_Protocol->Consider_Off_Target Yes Viability_Assay Perform Cell Viability Assay Consider_Off_Target->Viability_Assay Kinase_Screen Consider Kinase Panel Screen Consider_Off_Target->Kinase_Screen Apoptosis_Assay Perform Apoptosis Assay Consider_Off_Target->Apoptosis_Assay

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

A Note on S14063: Initial searches for "this compound" in the context of biological research did not yield information on a small molecule inhibitor. Instead, results indicate that this compound is a product number for a mechanical component, specifically a thrust bearing[1]. As such, this guide will provide general troubleshooting advice for inconsistent experimental results encountered with small molecule inhibitors.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that can lead to inconsistent experimental results when working with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with a small molecule inhibitor inconsistent?

Inconsistent results can stem from a variety of factors related to the inhibitor itself, the experimental setup, or data analysis. Common causes include:

  • Inhibitor Instability: The small molecule may be degrading in solution due to factors like improper storage, light exposure, or repeated freeze-thaw cycles.[2]

  • Solubility Issues: The inhibitor may not be fully dissolved in the assay medium, leading to a lower effective concentration. Precipitation can occur when diluting a DMSO stock into an aqueous buffer.[3]

  • Off-Target Effects: At higher concentrations, some inhibitors can interact with unintended targets, producing confounding biological effects.[4]

  • Cell Line Variability: Different cell lines, or even the same cell line at different passages, can respond differently to an inhibitor.

  • Assay Conditions: Variations in incubation time, temperature, cell density, or reagent concentrations can all contribute to variability.

Q2: My inhibitor's potency (IC50) in a cell-based assay is much higher than the published biochemical assay value. What could be the reason?

Discrepancies between biochemical and cell-based assay potencies are common.[4] Several factors can contribute to this:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.[4][5]

  • Efflux Pumps: Cells can actively transport the inhibitor out, reducing its effective intracellular concentration.[4]

  • Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to engage the target.[4]

  • Inhibitor Metabolism: Cells may metabolize and inactivate the inhibitor over time.[4]

  • ATP Concentration: For ATP-competitive kinase inhibitors, the high intracellular ATP concentration in cells (mM range) competes with the inhibitor for binding to the kinase, leading to a higher IC50 value compared to biochemical assays, which are often performed at lower ATP concentrations (µM range).[4]

Q3: I'm observing unexpected or off-target effects. How can I validate that the observed phenotype is due to the inhibition of the intended target?

Distinguishing on-target from off-target effects is critical for accurate data interpretation.[4] Here are some strategies:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets the same protein but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[4]

  • Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not elicit the phenotype if the effect is on-target.[4]

  • Rescue Experiment: If the inhibitor's effect is due to the inhibition of a specific target, it may be possible to "rescue" the phenotype by expressing a form of the target that is resistant to the inhibitor.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of the target protein. If the phenotype of target knockdown is similar to that of inhibitor treatment, it supports an on-target effect.

  • Dose-Response Relationship: A clear dose-response relationship, where the effect increases with the inhibitor concentration up to a saturation point, is indicative of a specific interaction. Aggregating compounds often show a steep, non-saturating dose-response.[4]

Q4: My inhibitor precipitated out of solution after I diluted it from a DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules.[3] Here are some solutions:

  • Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration.[3]

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[3]

  • Use a Different Solvent System: Consider using a co-solvent or a formulation with solubility-enhancing excipients.[3]

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Prepare fresh dilutions immediately before use.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Inhibitor Degradation Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[2] Prepare fresh working solutions for each experiment.
Inaccurate Pipetting Calibrate pipettes regularly. Use a new pipette tip for each dilution.
Cell Passage Number Use cells within a consistent and defined passage number range for all experiments.
Assay Variability Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every assay plate.
Issue 2: High Background Signal or Non-Specific Inhibition
Potential Cause Troubleshooting Steps
Compound Aggregation Visually inspect the compound solution for cloudiness or precipitate. Perform a concentration-response curve; aggregating compounds often have a steep curve.[4] Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[4]
High Vehicle (DMSO) Concentration Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Ensure all wells, including untreated controls, have the same final vehicle concentration.[3]
Assay Interference Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in the absence of cells or the target enzyme to check for interference.

Experimental Protocols

Protocol 1: Assessing Small Molecule Inhibitor Stability

This protocol provides a method to assess the stability of a small molecule inhibitor in a specific solvent and storage condition over time.[2]

  • Prepare a Fresh Stock Solution: Dissolve the inhibitor in a high-purity solvent (e.g., DMSO) to a known concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh stock solution by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Course Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.

  • Data Analysis: Compare the peak area and purity of the inhibitor at each time point to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_inhibitor Check Inhibitor Integrity start->check_inhibitor check_protocol Review Experimental Protocol start->check_protocol check_assay Evaluate Assay System start->check_assay solubility Solubility Issues? check_inhibitor->solubility Precipitation? stability Stability Issues? check_inhibitor->stability Degradation? pipetting Pipetting/Dilution Errors? check_protocol->pipetting Inaccuracy? timing Inconsistent Timing? check_protocol->timing Variability? cell_health Cell Health/Passage? check_assay->cell_health Inconsistency? off_target Off-Target Effects? check_assay->off_target Unexpected Phenotype? solution Problem Identified & Resolved solubility->solution stability->solution pipetting->solution timing->solution cell_health->solution off_target->solution

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Signaling_Pathway_Validation Validating On-Target Effects of an Inhibitor inhibitor Small Molecule Inhibitor target Target Protein inhibitor->target Inhibits phenotype Observed Phenotype target->phenotype Leads to validation Validation Methods phenotype->validation struct_unrelated Structurally Unrelated Inhibitor validation->struct_unrelated inactive_analog Inactive Analog validation->inactive_analog target_knockdown Target Knockdown (siRNA/CRISPR) validation->target_knockdown on_target On-Target Effect Confirmed struct_unrelated->on_target Same Phenotype inactive_analog->on_target No Phenotype target_knockdown->on_target Same Phenotype

Caption: Methods for validating the on-target effects of a small molecule inhibitor.

References

SR-2211 Cytotoxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of SR-2211 in primary cells. SR-2211 is a potent and selective synthetic inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ).[1][2][3] RORγ is a key transcription factor essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[4][5][6] Due to its role in modulating immune responses, SR-2211 is a valuable tool for studying autoimmune diseases.[4][6] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SR-2211? A1: SR-2211 is a selective RORγ modulator that functions as an inverse agonist.[1][4] It binds to RORγ with a Ki (inhibitor constant) of 105 nM and suppresses its transcriptional activity with an IC50 of approximately 320 nM.[1][2][3] By inhibiting RORγ, SR-2211 effectively suppresses the production of IL-17 and can inhibit the differentiation of pro-inflammatory Th17 cells.[2][4][6] It has been shown to have minimal effect on the activity of RORα, Liver X Receptor α (LXRα), and Farnesoid X Receptors (FXR).[2][3]

Q2: How should I dissolve and store SR-2211? A2: SR-2211 is soluble in solvents such as DMSO (20 mg/ml), DMF (20 mg/ml), and Ethanol (10 mg/ml).[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Stock solutions can typically be stored at -20°C for several months.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration.

Q3: What is a recommended starting concentration for cytotoxicity testing in primary cells? A3: Based on published studies, SR-2211 has been used at concentrations of 5 µM to 10 µM to achieve biological effects in cell-based assays with no reported cytotoxicity in those specific contexts.[2][3][7] However, primary cells can vary greatly in sensitivity. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific primary cell type. A recommended starting range for a dose-response curve could be from 0.1 µM to 50 µM.

Q4: What controls are essential for an SR-2211 cytotoxicity experiment? A4: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium only. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve SR-2211. This is critical to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.[8] The final DMSO concentration should typically be kept below 0.5%.[8]

  • Positive Control: Cells treated with a compound known to be cytotoxic to your primary cells (e.g., Staurosporine, Etoposide). This confirms that the assay is working correctly and the cells are capable of undergoing cell death.

Q5: My primary cells seem very sensitive to any treatment. How can I minimize non-specific cell death? A5: Primary cells are often more delicate than cell lines. To minimize stress and non-specific death, ensure optimal culture conditions (CO2, temperature, humidity), use low-passage cells, and handle them gently during plating and reagent addition.[8][9] When adding SR-2211 or other reagents, pre-warm the medium and add it slowly to the side of the well to avoid detaching or shocking the cells.

Quantitative Data Summary

This table summarizes the known biochemical and cellular activity parameters for SR-2211. Researchers should note that cytotoxicity (e.g., LC50) is cell-type dependent and must be determined empirically.

CompoundTargetParameterValueNotes
SR-2211 RORγKᵢ105 nMBinding affinity determined by competition assay.[1][4]
RORγIC₅₀~320 nMFunctional inhibition of RORγ transcriptional activity.[1][3]
RORα, LXRα, FXRActivityMinimal / NoneDemonstrates selectivity for RORγ.[2][3]
EL-4 cellsEffective Conc.5 µMSignificantly inhibited IL-17 gene expression.[3][4]
Human ILCPsEffective Conc.10 µMUsed to study innate lymphoid cell differentiation.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High background signal in assay - Cell culture medium components (e.g., phenol red, high serum) interfering with detection.[10]- Reagent contamination.[8]- Use phenol red-free medium for the assay readout step.- Test individual medium components for interference.[8]- Use fresh, sterile reagents and aliquot stocks to prevent contamination.[8]
Inconsistent results / High variability between replicate wells - Uneven cell seeding.- "Edge effect" in multi-well plates due to evaporation.[8][10]- Inhomogeneous distribution of SR-2211 in the medium.[8]- Excessive or forceful pipetting during reagent addition.[9]- Ensure a single-cell suspension before plating; allow plates to sit at room temperature for 20-30 mins before incubation for even settling.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.[8]- Mix thoroughly after diluting the SR-2211 stock into the culture medium before adding to cells.[8]- Handle cell suspension gently and add reagents slowly to the side of the wells.[9]
Unexpected cytotoxicity in vehicle (DMSO) control - DMSO concentration is too high (primary cells can be sensitive to >0.5%).[8]- Poor quality or contaminated DMSO.- Extended incubation times leading to solvent toxicity.- Perform a DMSO titration curve to determine the maximum non-toxic concentration for your cells (typically ≤0.5%).[8]- Use a high-purity, sterile-filtered DMSO.- Ensure the incubation time is appropriate for the assay and cell type.
No cytotoxic effect observed even at high SR-2211 concentrations - The specific primary cell type is resistant to SR-2211-induced cytotoxicity.- Compound precipitated out of solution at high concentrations.- Insufficient incubation time.- Assay is not sensitive enough.- Confirm the biological activity of SR-2211 in a functional assay (e.g., IL-17 suppression) if possible.- Visually inspect the medium in the wells for any precipitate.- Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.- Try a more sensitive cytotoxicity assay (e.g., an ATP-based luminescence assay like CellTiter-Glo®).[11]

Experimental Protocol: MTT Assay for SR-2211 Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • SR-2211 (powder or stock solution)

  • Sterile, high-purity DMSO

  • 96-well flat-bottom sterile tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidic isopropanol)

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count your primary cells. Prepare a cell suspension and seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells are well-adhered and in a logarithmic growth phase).

  • Compound Preparation: Prepare serial dilutions of SR-2211 in complete culture medium from your DMSO stock. Also, prepare a vehicle control medium containing the same final DMSO concentration as the highest SR-2211 concentration.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different concentrations of SR-2211, vehicle control, or medium-only control to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

  • Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + solubilizer only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the % Viability against the log of the SR-2211 concentration to generate a dose-response curve and determine the LC50 (Lethal Concentration 50%).

Visualizations

Experimental Workflow

SR2211_Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis start Isolate/Culture Primary Cells seed Seed Cells in 96-Well Plate start->seed Determine Optimal Density treat_cells Treat Cells with SR-2211 seed->treat_cells prepare_sr2211 Prepare SR-2211 Serial Dilutions (and Vehicle Control) prepare_sr2211->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, LDH, ATP) incubate->add_reagent incubate_reagent Incubate per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate calc Calculate % Viability read_plate->calc plot Plot Dose-Response Curve calc->plot end Determine LC50 plot->end

Caption: Workflow for assessing SR-2211 cytotoxicity in primary cells.

Signaling Pathway

RORg_Signaling_Pathway cluster_cell Th17 Cell RORg RORγ / RORγt IL17_Gene IL-17 Gene RORg->IL17_Gene Activates Transcription IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Inflammation Inflammation Autoimmunity IL17_Protein->Inflammation Promotes SR2211 SR-2211 (Inverse Agonist) SR2211->RORg Binds & Inhibits

References

Navigating S14063: A Technical Guide to Stock Solution Preparation and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the precise preparation of compound stock solutions is a critical first step in ensuring experimental accuracy and reproducibility. This guide provides a comprehensive technical support center for S14063, a potent 5-HT1A receptor antagonist, to address common challenges encountered during the preparation of its stock solutions.

It is important to note that "this compound" is likely a specific supplier's designation for the compound more commonly known as WAY-100635 . For the purpose of this guide, we will refer to the compound as this compound (WAY-100635).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a potent and selective 5-HT1A receptor antagonist. Its chemical name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-yl]cyclohexanecarboxamide. Key identifiers include:

  • CAS Number: 162760-96-5

  • Molecular Formula: C₂₅H₃₄N₄O₂

  • Molecular Weight: 422.56 g/mol (free base)

Different salt forms, such as maleate (MW: 538.64 g/mol ) and hydrochloride, are also available and may have different solubility characteristics.

Q2: What are the recommended solvents for preparing this compound (WAY-100635) stock solutions?

A2: this compound (WAY-100635) exhibits good solubility in several common laboratory solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most recommended organic solvents. The solubility can vary depending on whether you are using the free base or a salt form.

Q3: My this compound (WAY-100635) powder won't dissolve in water. What should I do?

A3: The free base form of this compound (WAY-100635) is reported to have low to negligible solubility in water.[1][2] If your protocol requires an aqueous solution, it is recommended to use a salt form of the compound, such as WAY-100635 maleate or hydrochloride, which demonstrate significantly higher water solubility.[3][4] Alternatively, a common technique is to first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and experimental outcomes.

Q4: What are the recommended storage conditions for this compound (WAY-100635) powder and stock solutions?

A4: For long-term storage, the solid form of this compound (WAY-100635) should be stored at -20°C, desiccated.[] For short-term storage, 0-4°C is acceptable.[] Stock solutions are noted to be unstable and it is often recommended to prepare them fresh.[6] If storage is necessary, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[7]

Quantitative Data Summary

The solubility of this compound (WAY-100635) can vary between its free base and salt forms. The following tables summarize the available solubility data.

Table 1: Solubility of this compound (WAY-100635) Free Base

SolventSolubilityCitations
DMSO≥80 mg/mL[]
85 mg/mL[1]
66.67 mg/mL (with sonication)[8]
Ethanol≥80 mg/mL[]
85 mg/mL[1]
Water≥16 mg/mL (conflicting data)[]
Insoluble[1][2]

Table 2: Solubility of this compound (WAY-100635) Salt Forms

Compound FormSolventSolubilityCitations
WAY-100635 maleateWater13.47 mg/mL (25 mM)[3]
Soluble to 50 mM
DMSO85 mg/mL[2]
Ethanol85 mg/mL[2]
WAY-100635 hydrochlorideWaterSoluble[4]
DMSOSoluble[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (WAY-100635) Free Base in DMSO

Materials:

  • This compound (WAY-100635) free base (MW: 422.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 4.23 mg of this compound (WAY-100635) free base powder using a calibrated analytical balance.

  • Solvent Addition: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: For immediate use, this stock solution can be kept at 4°C. For long-term storage, it is recommended to create single-use aliquots and store them at -80°C.

G cluster_workflow Stock Solution Workflow weigh 1. Weigh this compound (WAY-100635) add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store

Stock Solution Preparation Workflow

Troubleshooting Guide

This troubleshooting guide addresses potential issues that may arise during the preparation and use of this compound (WAY-100635) stock solutions.

G cluster_troubleshooting Troubleshooting Logic issue Issue Compound Precipitates in Aqueous Buffer cause1 Potential Cause Low aqueous solubility of the free base. issue->cause1 cause2 Potential Cause Final DMSO concentration is too low to maintain solubility. issue->cause2 solution1 Solution Use a salt form (maleate or hydrochloride) with higher water solubility. cause1->solution1 solution2 Solution Optimize the serial dilution protocol to ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining compatible with the experimental system. cause2->solution2

Troubleshooting Precipitation Issues

References

Technical Support Center: Overcoming Poor Bioavailability of SR-2211 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of SR-2211, a selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma (RORγ).

I. Frequently Asked Questions (FAQs)

Q1: What is SR-2211 and why is its bioavailability a concern?

A1: SR-2211 is a potent and selective synthetic inverse agonist of RORγ, a key regulator of Th17 cell differentiation and the production of the inflammatory cytokine IL-17.[1][2] Its therapeutic potential in autoimmune diseases is significant. However, like many small molecules with similar chemical structures, SR-2211 is hydrophobic, leading to poor aqueous solubility and consequently, low and variable oral bioavailability. This can result in suboptimal plasma concentrations and diminished efficacy in in vivo studies.

Q2: What are the primary reasons for the poor in vivo bioavailability of SR-2211?

A2: The primary reasons for SR-2211's poor bioavailability are:

  • Low Aqueous Solubility: Due to its lipophilic nature, SR-2211 dissolves poorly in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: After absorption from the gut, SR-2211 may be extensively metabolized by enzymes in the liver before it reaches systemic circulation, reducing the amount of active compound.

  • P-glycoprotein (P-gp) Efflux: It is possible that SR-2211 is a substrate for efflux pumps like P-gp in the intestinal wall, which actively transport the compound back into the gut lumen, limiting its net absorption.

Q3: Are there any ready-to-use formulations available for in vivo studies with SR-2211?

A3: Yes, some commercial suppliers suggest a starting formulation for in vivo use. A commonly recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS . Another suggested formulation involves 15% Cremophor .[3] It is crucial to note that the optimal formulation may vary depending on the animal model, the route of administration, and the desired pharmacokinetic profile.

II. Troubleshooting Guides

This section provides structured guidance for overcoming common issues encountered during in vivo experiments with SR-2211.

Guide 1: Low or Undetectable Plasma Concentrations of SR-2211
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility in Formulation 1. Increase Solubilizing Excipients: Increase the concentration of co-solvents (e.g., PEG300, DMSO) or surfactants (e.g., Tween-80, Cremophor) in the formulation. 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the SR-2211 powder to increase its surface area and dissolution rate. 3. Alternative Formulations: Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA).Improved dissolution of SR-2211 in the dosing vehicle, leading to better absorption and higher plasma concentrations.
Inefficient Absorption 1. Use of Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium. 2. Inhibition of P-gp Efflux: Co-administer a known P-gp inhibitor to reduce the efflux of SR-2211 back into the intestinal lumen.Enhanced passage of SR-2211 across the intestinal barrier, resulting in increased systemic exposure.
Rapid Metabolism 1. Alternative Route of Administration: Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism in the liver. 2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-dosing with a broad-spectrum cytochrome P450 inhibitor can help to understand the impact of metabolism on bioavailability.Increased plasma concentration and prolonged half-life of SR-2211.
Guide 2: High Variability in Efficacy Between Animals
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Dosing 1. Precise Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage. Use appropriate gavage needle sizes and ensure the entire dose is delivered to the stomach. 2. Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the drug particles.Reduced variability in the administered dose, leading to more consistent plasma concentrations and therapeutic effects.
Differences in Food Intake 1. Standardize Fasting/Feeding Schedule: Administer SR-2211 at the same time each day relative to the animals' feeding cycle. The presence of food can significantly impact the absorption of hydrophobic drugs.Minimized food-effect variability on drug absorption and more uniform pharmacokinetic profiles across the study group.
Individual Animal Physiology 1. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations. 2. Monitor Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect drug absorption or metabolism.Increased statistical power to detect treatment effects and more reliable study outcomes.

III. Quantitative Data Summary

While specific pharmacokinetic data for SR-2211 is not extensively published, the following table provides a general comparison of different formulation strategies for poorly soluble drugs, which can be applied to SR-2211.

Formulation Strategy Typical Oral Bioavailability (%) Advantages Disadvantages
Aqueous Suspension < 5%Simple to prepare.Low and variable absorption.
Solution with Co-solvents 5 - 20%Improved dissolution.Potential for drug precipitation upon dilution in GI fluids.
Lipid-Based Formulations (e.g., SEDDS) 20 - 50%Enhanced solubilization, potential for lymphatic uptake.More complex to formulate and characterize.
Polymeric Nanoparticles (e.g., PLGA) 15 - 40%Controlled release, potential for targeting.Complex manufacturing process.

IV. Experimental Protocols

Protocol 1: In Vivo Efficacy Study of SR-2211 in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is based on the methodology described by Chang et al. in their 2014 study published in Arthritis & Rheumatology.[4]

1. Animal Model:

  • Strain: DBA/1 mice (male, 8-10 weeks old).

  • Induction of CIA:

    • Day 0: Immunize with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Boost with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) via intradermal injection.

2. SR-2211 Formulation and Administration:

  • Formulation: While the exact vehicle was not specified in the publication, a suitable formulation would be 15% Cremophor in sterile saline.

  • Dosing: Administer SR-2211 at a dose of 20 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Twice daily for 15 consecutive days, starting three days prior to the booster immunization (Day 18).

3. Monitoring and Analysis:

  • Clinical Scoring: Monitor the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0-4 scale).

  • Histology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Cytokine Analysis: Collect blood and/or lymphoid tissues to measure the levels of IL-17 and other relevant cytokines by ELISA or flow cytometry.

Protocol 2: Oral Gavage Administration of SR-2211 in Mice

1. Materials:

  • SR-2211

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

2. Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize the head and straighten the neck and esophagus.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

  • Dose Administration: Slowly administer the SR-2211 formulation. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure.

V. Visualizations

RORg_Signaling_Pathway cluster_Th17 Th17 Cell RORg RORγt IL17A IL-17A RORg->IL17A Induces Transcription IL17F IL-17F RORg->IL17F Induces Transcription IL23R IL-23R RORg->IL23R Induces Transcription Inflammation Inflammation IL17A->Inflammation Promotes IL17F->Inflammation Promotes SR2211 SR-2211 SR2211->RORg Inhibits

Caption: RORγt signaling pathway and the inhibitory action of SR-2211.

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis SR2211 SR-2211 Powder Formulation SR-2211 Formulation SR2211->Formulation Vehicle Vehicle (e.g., Co-solvents, Surfactants) Vehicle->Formulation Dosing Administration (e.g., Oral Gavage, i.p.) Formulation->Dosing Animal_Model Animal Model (e.g., CIA Mice) Animal_Model->Dosing PK Pharmacokinetics (Plasma Concentration) Dosing->PK PD Pharmacodynamics (e.g., Cytokine Levels) Dosing->PD Efficacy Efficacy (e.g., Clinical Score) Dosing->Efficacy

Caption: General experimental workflow for in vivo studies of SR-2211.

References

Technical Support Center: S14063 Quality Control and Purity Verification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "S14063" could not be publicly identified. The following technical support guide is a comprehensive template designed for a generic small molecule compound. Researchers should adapt these guidelines to the specific properties of their compound of interest.

This guide provides troubleshooting advice and frequently asked questions regarding the quality control and purity verification of research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a new small molecule compound?

A1: Proper storage is crucial to maintain the integrity of your compound. For a new small molecule, it is generally recommended to store it at -20°C or -80°C, protected from light and moisture. For short-term use, refrigeration at 2-8°C may be acceptable if the compound is known to be stable. Always refer to the supplier's specific recommendations if available. Stability studies should be conducted to determine optimal long-term storage conditions.[1]

Q2: How can I confirm the identity of the compound I received?

A2: The identity of a compound should be confirmed using a combination of analytical techniques. The most common methods include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1H NMR is typically the primary method.

  • High-Performance Liquid Chromatography (HPLC): To compare the retention time with a known standard.

Q3: What is the best method to determine the purity of my compound?

A3: HPLC is the most widely used method for determining the purity of non-volatile small molecules. It separates the main compound from any impurities, and the peak area percentage of the main compound is used to calculate purity. For volatile compounds, Gas Chromatography (GC) is often preferred.

Q4: My compound is poorly soluble. How can I prepare it for analysis?

A4: For compounds with low solubility, try the following:

  • Use a co-solvent system (e.g., DMSO, DMF, or acetonitrile mixed with water).

  • Gently warm the solution.

  • Use sonication to aid dissolution.

  • For HPLC analysis, ensure the final injection solvent is compatible with the mobile phase to avoid precipitation on the column.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseSuggested Solution
No peaks observed - No sample injected- Detector issue- Compound not retained or eluted in the void volume- Verify injection volume and syringe/autosampler function.- Check detector lamp and connections.- Use a stronger mobile phase or a different column.
Peak tailing - Column overload- Secondary interactions with the stationary phase- Presence of silanol groups on the column- Reduce the injection concentration.- Adjust mobile phase pH or use an ion-pairing agent.- Use a column with end-capping or a different stationary phase.
Peak fronting - Sample solvent stronger than the mobile phase- Column collapse- Dissolve the sample in the mobile phase or a weaker solvent.- Ensure the column is operated within its recommended pressure and pH range.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents.- Run a blank gradient.- Implement a needle wash step in the autosampler method.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate- Temperature variations- Ensure proper solvent mixing and pump performance.- Use a column oven to maintain a constant temperature.
Purity Discrepancies
IssuePossible CauseSuggested Solution
Purity is lower than expected - Degradation of the compound- Presence of residual solvents or impurities from synthesis- Re-analyze the sample promptly after preparation.- Check for appropriate storage conditions.- Use NMR to identify residual solvents.
Purity by NMR and HPLC do not match - NMR may not detect non-proton-containing impurities.- HPLC response factors for impurities may differ from the main compound.- Use a quantitative NMR (qNMR) method with an internal standard for more accurate purity assessment.- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for HPLC if UV response is not uniform.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of a small molecule compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), optional for pH adjustment

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 254 nm (or the λmax of the compound)

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol provides a general method for confirming the molecular weight of a compound.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Follow the sample and mobile phase preparation steps as outlined in the HPLC protocol.

  • LC-MS Method:

    • Use a similar gradient to the HPLC method.

    • MS Settings:

      • Ionization Mode: ESI positive and negative

      • Scan Range: m/z 100 - 1000

      • Adjust other parameters (e.g., capillary voltage, gas flow) based on the instrument and compound.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the molecular ion peak ([M+H]+ in positive mode or [M-H]- in negative mode) and confirm it matches the expected molecular weight of the compound.

Visualizations

experimental_workflow start Receive Compound this compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Testing visual_inspection->solubility_test hplc Purity Analysis (HPLC) solubility_test->hplc lcms Identity Confirmation (LC-MS) solubility_test->lcms nmr Structure Confirmation (NMR) solubility_test->nmr pass_qc Pass QC hplc->pass_qc Purity >95% fail_qc Fail QC (Investigate) hplc->fail_qc Purity <95% lcms->pass_qc Correct Mass lcms->fail_qc Incorrect Mass nmr->pass_qc Correct Structure nmr->fail_qc Incorrect Structure documentation Documentation (Certificate of Analysis) pass_qc->documentation fail_qc->documentation release Release for Experimentation documentation->release

Caption: Quality control workflow for a new compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Re-check Compound Purity (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_identity Confirm Identity (LC-MS, NMR) is_pure->check_identity Yes degradation_issue Potential Degradation Investigate storage and handling is_pure->degradation_issue No is_correct_compound Is it the Correct Compound? check_identity->is_correct_compound synthesis_issue Potential Synthesis Issue Contact supplier/synthesis chemist is_correct_compound->synthesis_issue No experimental_issue Investigate Other Experimental Parameters (Reagents, Protocol, etc.) is_correct_compound->experimental_issue Yes end Problem Resolved degradation_issue->end synthesis_issue->end experimental_issue->end

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Minimizing S14063 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S14063. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in cell culture media. The following information, presented in a question-and-answer format, addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a potent and selective 5-HT1A receptor antagonist. Its IUPAC name is N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine dihydrochloride, and its CAS number is 137289-83-9.[1] In research settings, it is used to investigate the role of the 5-HT1A receptor in various cellular processes. Like many small molecule inhibitors, this compound is a hydrophobic molecule which can present challenges with solubility in aqueous cell culture media.

Q2: I observed a precipitate in my cell culture flask after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: this compound, being a complex organic molecule, likely has limited solubility in aqueous solutions like cell culture media.

  • "Solvent Shock": This is a common cause of precipitation for hydrophobic compounds. It occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium. The abrupt change in solvent polarity causes the compound to crash out of the solution.

  • High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.

  • Improper Stock Solution Handling: The compound may have precipitated out of the stock solution due to incorrect storage temperatures or prolonged storage, leading to an inaccurate final concentration and precipitation upon dilution.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. Temperature shifts and pH instability of the media can also contribute to precipitation.

Q3: My this compound stock solution, prepared in DMSO, appears to have solid material. Can I still use it?

It is not recommended to use a stock solution with visible precipitate. The presence of solid material indicates that the compound is not fully dissolved, and therefore the actual concentration of the solution is unknown. This will lead to inaccurate dosing in your experiments. You can try to redissolve the precipitate by gently warming the vial in a 37°C water bath and vortexing vigorously. If the solution becomes clear, it may be usable. However, the best practice is to prepare a fresh stock solution.

Q4: What is the recommended procedure for preparing and using this compound to avoid precipitation?

To minimize the risk of precipitation, a careful and systematic approach to solution preparation and addition to cell culture is crucial. The following table summarizes the key steps:

StepProcedureRationale
1. Stock Solution Preparation Prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as 100% DMSO.Maximizes the initial solubility of the hydrophobic compound.
2. Storage of Stock Solution Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials. For short-term storage (days to weeks), 0-4°C is acceptable.[1]Prevents degradation and avoids repeated freeze-thaw cycles which can lead to precipitation.
3. Pre-warming of Media Before adding this compound, pre-warm your complete cell culture medium to 37°C.Reduces temperature shock upon addition of the compound and can aid in solubility.
4. Dilution Technique Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.This gradual dilution method, also known as "solvent-tipping," helps to prevent "solvent shock" and allows for more uniform dispersion of the compound in the aqueous environment.
5. Final Working Solution Visually inspect the final working solution for any signs of precipitation (cloudiness, haze, or visible particles) before adding it to your cells.Ensures that the compound is fully dissolved at the desired final concentration.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium at 37°C. Visually inspect each dilution for any signs of precipitation after a short incubation period. For a more sensitive assessment, you can examine a small aliquot under a microscope. The highest concentration that remains clear is the apparent solubility limit in your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder (MW: 470.45 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.70 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure (Example for preparing 10 mL of a 10 µM final concentration):

  • In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.

  • Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution to achieve a final concentration of 10 µM. This will be 10 µL.

  • While gently swirling or vortexing the conical tube containing the medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop.

  • Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cell culture.

This compound Signaling Pathway

This compound is an antagonist of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. Other non-canonical pathways involving ERK, PI3K/Akt, and PLC have also been reported.

S14063_Signaling_Pathway cluster_legend Legend This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Antagonist Gi_o Gi/o Protein HT1A_R->Gi_o Activates PLC PLC HT1A_R->PLC Non-canonical PI3K PI3K HT1A_R->PI3K Non-canonical ERK ERK HT1A_R->ERK Non-canonical AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion Activation Activation Inhibition Inhibition dummy_act dummy_act->Activation dummy_inhib dummy_inhib->Inhibition

Caption: this compound antagonism of the 5-HT1A receptor signaling pathway.

Experimental Workflow for Minimizing Precipitation

The following workflow provides a logical sequence of steps to troubleshoot and minimize this compound precipitation.

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_stock Inspect Stock Solution start->check_stock precip_in_stock Precipitate in Stock check_stock->precip_in_stock Yes no_precip_in_stock Stock is Clear check_stock->no_precip_in_stock No redissolve Warm and Vortex Stock precip_in_stock->redissolve check_dilution Review Dilution Technique no_precip_in_stock->check_dilution redissolve->check_stock If not dissolved prepare_fresh Prepare Fresh Stock redissolve->prepare_fresh If still precipitated prepare_fresh->check_dilution improper_dilution Improper Dilution check_dilution->improper_dilution Yes proper_dilution Proper Dilution check_dilution->proper_dilution No use_proper_tech Use Dropwise Addition to Pre-warmed Media with Swirling improper_dilution->use_proper_tech check_conc Check Final Concentration proper_dilution->check_conc end Precipitation Resolved use_proper_tech->end conc_too_high Concentration Too High check_conc->conc_too_high Yes conc_ok Concentration within Expected Range check_conc->conc_ok No solubility_test Perform Solubility Test in Media conc_too_high->solubility_test consider_other Consider Media Components/pH conc_ok->consider_other lower_conc Lower Final Concentration solubility_test->lower_conc lower_conc->end consider_other->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Validation & Comparative

Validating RORγt Inhibition: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific RORγt inhibitor "S14063" is not publicly available in the reviewed scientific literature. This guide therefore provides a comparative analysis of well-characterized alternative RORγt inhibitors to validate inhibitory activity against this key therapeutic target.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcriptional regulator crucial for the differentiation of T helper 17 (Th17) cells. These cells are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases, making RORγt a prime target for therapeutic intervention. This guide offers a comparative overview of the performance of established RORγt inhibitors, supported by experimental data and detailed protocols to aid researchers in the validation of novel inhibitory compounds.

Comparative Performance of RORγt Inhibitors

The following table summarizes the in vitro potency of three well-documented RORγt inhibitors: Digoxin, SR1001, and TMP778. These small molecules have been instrumental in understanding the therapeutic potential of RORγt inhibition.

CompoundAssay TypeTargetIC50 (µM)Selectivity NotesReference
Digoxin RORγ Luciferase ReporterRORγ1.98Selective for RORγ/γt over RORα.[1][2][1]
SR1001 Coactivator Interaction AssayRORγ~0.117Inhibits both RORα and RORγt.[3]
TMP778 RORγ Luciferase ReporterRORγt0.017~100-fold higher IC50 for RORα and RORβ.
TMP778 FRET Assay (coactivator displacement)RORγt0.005Potent displacement of SRC1 co-activator peptide.

RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naïve CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, leading to the expression and activation of RORγt. RORγt, in concert with other transcription factors like STAT3, drives the expression of hallmark Th17 cytokines, including IL-17A, IL-17F, and IL-22.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TGFb TGFb TGFbR TGFβ Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 RORgt_mRNA RORγt mRNA SMADs->RORgt_mRNA STAT3->RORgt_mRNA RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene Binds to ROREs IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA IL17_Protein IL-17 Secretion IL17_mRNA->IL17_Protein Translation S14063_Alternative RORγt Inhibitor (e.g., Digoxin, SR1001, TMP778) S14063_Alternative->RORgt_Protein Inhibits Activity

RORγt signaling in Th17 differentiation.

Experimental Protocols

Detailed methodologies for key assays are provided below to enable the validation of RORγt inhibitors.

RORγt Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of RORγt in response to an inhibitor.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_treatment Inhibitor Treatment cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture HEK293T cells Transfection 2. Co-transfect with: - GAL4-RORγt-LBD plasmid - UAS-Luciferase reporter plasmid - Renilla luciferase control plasmid Cell_Culture->Transfection Compound_Addition 3. Add serially diluted test compound (e.g., TMP778) or vehicle (DMSO) Transfection->Compound_Addition Incubation 4. Incubate for 18-24 hours Compound_Addition->Incubation Cell_Lysis 5. Lyse cells Incubation->Cell_Lysis Luminescence_Measurement 6. Measure Firefly and Renilla luciferase activity sequentially Cell_Lysis->Luminescence_Measurement Data_Analysis 7. Normalize Firefly to Renilla activity 8. Plot dose-response curve and calculate IC50 Luminescence_Measurement->Data_Analysis

Workflow for RORγt luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Seed cells in a 96-well plate. Co-transfect with a GAL4-RORγt ligand-binding domain (LBD) expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[4]

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data as a function of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vitro Human Th17 Differentiation Assay

This assay assesses the ability of an inhibitor to block the differentiation of primary human naïve CD4+ T cells into IL-17-producing Th17 cells.

Th17_Differentiation_Workflow cluster_isolation Cell Isolation cluster_culture Differentiation Culture cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from human peripheral blood Naive_T_Isolation 2. Purify naïve CD4+ T cells (e.g., by magnetic bead separation) PBMC_Isolation->Naive_T_Isolation Activation 3. Activate cells with anti-CD3 and anti-CD28 antibodies Naive_T_Isolation->Activation Cytokine_Cocktail 4. Culture in the presence of a Th17-polarizing cytokine cocktail (TGF-β, IL-6, IL-1β, IL-23) Activation->Cytokine_Cocktail Inhibitor_Treatment 5. Add test inhibitor or vehicle Cytokine_Cocktail->Inhibitor_Treatment Restimulation 6. Restimulate cells (e.g., with PMA/Ionomycin) Inhibitor_Treatment->Restimulation Staining 7. Perform intracellular staining for IL-17A Restimulation->Staining Flow_Cytometry 8. Analyze the percentage of IL-17A+ cells by flow cytometry Staining->Flow_Cytometry

Workflow for in vitro Th17 differentiation assay.

Detailed Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.[5][6] Purify naïve CD4+ T cells using a negative selection magnetic bead-based kit.

  • Cell Culture and Differentiation: Plate naïve CD4+ T cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody and a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, anti-IL-4, and anti-IFN-γ).[5][6] Add the test inhibitor or vehicle control. Culture for 5-7 days.

  • Restimulation and Staining: Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[6][7]

  • Flow Cytometry: Stain the cells for surface CD4, followed by intracellular staining for IL-17A. Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.[7]

Conclusion

The validation of novel RORγt inhibitors is a critical step in the development of new therapeutics for a range of inflammatory and autoimmune diseases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field. By employing standardized assays, the efficacy and selectivity of new chemical entities can be rigorously assessed against established benchmarks, facilitating the identification of promising drug candidates. The multifaceted role of RORγt in immune regulation underscores the importance of continued research and development of potent and selective inhibitors.

References

Comparative Analysis of RORγt Inhibitors: A Detailed Guide to SR1001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SR1001, a widely studied inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). Due to the absence of publicly available data for the compound designated "S14063," a direct comparative analysis is not possible at this time. This document will therefore focus on the experimental data and protocols related to SR1001, serving as a valuable resource for researchers in the field of immunology and drug discovery.

Introduction to RORγt Inhibition

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17). Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs. Small molecule inhibitors of RORγt, such as inverse agonists and antagonists, are being actively investigated for their potential to suppress Th17-mediated inflammation.

SR1001: A Potent RORγt Inverse Agonist

SR1001 is a synthetic small molecule that functions as a potent and selective inverse agonist for both RORα and RORγt. It binds to the ligand-binding domain of these receptors, leading to the recruitment of corepressors and subsequent repression of target gene transcription, most notably IL-17.

Quantitative Data Summary

The following table summarizes the key quantitative data for SR1001 from various RORγt inhibition assays.

ParameterValueAssay TypeReference
Ki (RORγ) 111 nMRadioligand Binding Assay[1]
Ki (RORα) 172 nMRadioligand Binding Assay[1]
IC50 ~117 nMCoactivator Recruitment Assay (TRAP220)[1]

Note: Data for this compound is not publicly available.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of RORγt and the experimental approach to its inhibition, the following diagrams are provided.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, TGF-β, IL-23) STAT3 STAT3 Cytokines->STAT3 Signal Transduction RORgt_gene RORC Gene STAT3->RORgt_gene Transcription Activation RORgt_protein RORγt Protein RORgt_gene->RORgt_protein Translation IL17_gene IL17 Gene RORgt_protein->IL17_gene Binds to Promoter Th17_differentiation Th17 Differentiation IL17_gene->Th17_differentiation IL-17 Production

Caption: RORγt signaling pathway in Th17 cell differentiation.

Inhibition_Assay_Workflow start Start: Prepare Assay Components plate_cells Plate Cells (e.g., HEK293T or Jurkat) start->plate_cells transfect Transfect with RORγt and Reporter Constructs plate_cells->transfect add_compounds Add Test Compounds (SR1001 vs. Vehicle Control) transfect->add_compounds incubate Incubate add_compounds->incubate measure_signal Measure Reporter Signal (e.g., Luciferase, FRET) incubate->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End: Results analyze_data->end

Caption: Generalized workflow for an in vitro RORγt inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize RORγt inhibitors like SR1001.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the RORγt ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of SR1001 for RORγt.

Materials:

  • Purified recombinant RORγt LBD

  • Radiolabeled ligand (e.g., [3H]-25-hydroxycholesterol)

  • SR1001

  • Scintillation vials and fluid

  • Filter plates

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

Procedure:

  • A constant concentration of purified RORγt LBD and the radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of SR1001 are added to compete with the radiolabeled ligand for binding to the RORγt LBD.

  • The mixture is incubated to reach equilibrium.

  • The protein-ligand complexes are captured on a filter plate, and unbound radioligand is washed away.

  • Scintillation fluid is added to the wells, and the amount of bound radioligand is quantified using a scintillation counter.

  • The data is analyzed to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit RORγt-mediated transcription in a cellular context.

Objective: To determine the functional potency (IC50) of SR1001 in inhibiting RORγt transcriptional activity.

Materials:

  • HEK293T or other suitable cell line

  • Expression vector for full-length RORγt

  • Luciferase reporter plasmid containing RORγ response elements (ROREs) upstream of the luciferase gene

  • Transfection reagent

  • SR1001

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cells are seeded in 96-well plates.

  • The following day, cells are co-transfected with the RORγt expression vector and the RORE-luciferase reporter plasmid.

  • After transfection, the medium is replaced with fresh medium containing increasing concentrations of SR1001 or vehicle (DMSO).

  • The cells are incubated for 24-48 hours.

  • The luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme.

  • Luminescence is measured using a luminometer.

  • The data is normalized to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Th17 Differentiation Assay

This assay assesses the impact of a compound on the differentiation of primary T cells into Th17 cells.

Objective: To evaluate the effect of SR1001 on the development of functional Th17 cells.

Materials:

  • Naive CD4+ T cells isolated from human peripheral blood or mouse spleen

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

  • SR1001

  • Cell stimulation reagents (e.g., PMA, ionomycin, brefeldin A)

  • Antibodies for intracellular cytokine staining (anti-IL-17A)

  • Flow cytometer

Procedure:

  • Naive CD4+ T cells are cultured under Th17 polarizing conditions in the presence of increasing concentrations of SR1001 or vehicle.

  • Cells are cultured for 3-5 days.

  • For the final 4-6 hours of culture, the cells are restimulated with PMA and ionomycin in the presence of a protein transport inhibitor (brefeldin A) to allow for intracellular accumulation of cytokines.

  • Cells are harvested, fixed, and permeabilized.

  • Intracellular staining for IL-17A is performed using a fluorescently labeled antibody.

  • The percentage of IL-17A-producing cells is quantified by flow cytometry.

  • The IC50 for the inhibition of Th17 differentiation is calculated.

Conclusion

SR1001 is a well-characterized RORγt inverse agonist with demonstrated potency in a variety of in vitro assays. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and in the broader field of RORγt inhibitor discovery. While a direct comparison with this compound is not currently feasible due to a lack of available information, the detailed characterization of SR1001 serves as a valuable benchmark for the evaluation of novel RORγt modulators. Researchers are encouraged to consult the primary literature for further details and specific experimental conditions.

References

A Comparative Guide to Small Molecule RORγt Inhibitors for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1][2][3] As such, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors to dampen the inflammatory cascade mediated by the IL-17 signaling pathway. This guide provides a comparative analysis of several prominent small molecule RORγt inhibitors, offering a valuable resource for researchers in immunology and drug discovery.

Mechanism of Action of RORγt Inhibitors

RORγt promotes the transcription of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), by binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes.[4] Small molecule inhibitors of RORγt typically function by binding to the ligand-binding domain (LBD) of the receptor, thereby modulating its transcriptional activity. These inhibitors can be broadly classified into two categories based on their binding site:

  • Orthosteric Inhibitors: These molecules bind to the canonical ligand-binding pocket of the RORγt LBD.

  • Allosteric Inhibitors: These compounds bind to a distinct site on the LBD, inducing conformational changes that prevent the recruitment of coactivators necessary for transcriptional activation.[5][6]

The inhibition of RORγt activity leads to a downstream reduction in Th17 cell differentiation and a subsequent decrease in the production of IL-17 and other pro-inflammatory cytokines.[1][7]

Comparative Performance of RORγt Inhibitors

The following table summarizes the in vitro potency of several well-characterized small molecule RORγt inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their activity in different assays.

InhibitorTarget SiteAssay TypeSpeciesIC50 (nM)Reference(s)
TMP778 OrthostericRORγt-dependent transactivationNot Specified17[7]
GSK805 OrthostericNot SpecifiedNot SpecifiedNot Specified[7][8]
MRL-871 AllostericTR-FRET (coactivator binding)Not Specified7[9]
TAK828F Not SpecifiedIL-17A expression in mouse Th17 cellsMouse<100[8]
VTP-43742 derivative (VTP-23) Not SpecifiedIL-17A expression in mouse Th17 cellsMouse<100[8]
XY018 OrthostericIL-17A expression in mouse Th17 cellsMouse>100[8]
SR1001 OrthostericNot SpecifiedNot SpecifiedMicromolar range[10]
Digoxin OrthostericNot SpecifiedNot Specified1980[10]

Note: IC50 values can vary depending on the specific experimental conditions and assay format. Direct comparison between different studies should be made with caution.

Experimental Methodologies

The evaluation of RORγt inhibitor potency and selectivity relies on a variety of in vitro and cell-based assays. Below are detailed protocols for key experiments commonly cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to assess the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

Protocol:

  • Reagents: His-tagged RORγt-LBD, biotinylated coactivator peptide (e.g., from SRC1), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled acceptor fluorophore.

  • Procedure:

    • Incubate the RORγt-LBD with the test compound at various concentrations.

    • Add the biotinylated coactivator peptide, Europium-labeled antibody, and Streptavidin-labeled acceptor.

    • Allow the binding reaction to reach equilibrium.

    • Excite the Europium donor and measure the emission from both the donor and the acceptor fluorophores.

  • Data Analysis: The TR-FRET signal is proportional to the amount of coactivator bound to the LBD. A decrease in the signal in the presence of the test compound indicates inhibition of the RORγt-coactivator interaction. IC50 values are calculated from the dose-response curves.

RORγt-Gal4 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγt in a cellular context.

Protocol:

  • Cell Line: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids:

    • An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

  • Procedure:

    • Transfected cells are seeded in microplates and treated with the test compound at various concentrations.

    • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of RORγt-mediated transcription. IC50 values are determined from the dose-response curves.

Th17 Cell Differentiation and IL-17A Production Assay

This primary cell-based assay evaluates the effect of inhibitors on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent production of IL-17A.

Protocol:

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice.

  • Differentiation: The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates.

  • Inhibitor Treatment: The test compound is added to the culture medium at the time of cell activation and differentiation.

  • Analysis of IL-17A Production: After several days of culture, the cells are restimulated, and the production of IL-17A is measured by:

    • ELISA: To quantify the concentration of secreted IL-17A in the culture supernatant.

    • Intracellular Cytokine Staining and Flow Cytometry: To determine the percentage of IL-17A-producing cells.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in IL-17A secretion or the percentage of IL-17A+ cells compared to a vehicle control.

Visualizing the RORγt Signaling Pathway and Inhibition

The following diagrams illustrate the key signaling events in RORγt-mediated Th17 differentiation and the mechanism of action of small molecule inhibitors.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_Expression RORγt Expression pSTAT3->RORgt_Expression Induces RORgt RORγt RORgt_Expression->RORgt Active_Complex RORγt-Coactivator Complex RORgt->Active_Complex Coactivator Coactivator Coactivator->Active_Complex IL17_Gene IL-17 Gene Active_Complex->IL17_Gene Binds to RORE IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation

Caption: RORγt signaling pathway in Th17 cell differentiation.

RORgt_Inhibition_Mechanism cluster_inhibition Mechanism of RORγt Inhibition RORgt RORγt Active_Complex RORγt-Coactivator Complex RORgt->Active_Complex Inactive_Complex Inactive RORγt Complex RORgt->Inactive_Complex Coactivator Coactivator Coactivator->Active_Complex Transcription IL-17 Transcription Active_Complex->Transcription Promotes Inhibitor Small Molecule Inhibitor Inhibitor->Inactive_Complex No_Transcription No IL-17 Transcription Inactive_Complex->No_Transcription Blocks

Caption: Action of small molecule RORγt inhibitors.

References

Unable to Generate Comparison Guide: No Public Information Found for S14063

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has yielded no publicly available information, experimental data, or scientific literature pertaining to a compound designated as S14063. As a result, the creation of a comparison guide benchmarking this compound against biologicals in autoimmune models is not possible at this time.

For the development of a detailed and objective comparison guide as requested, foundational information about this compound is essential. This includes, but is not limited to:

  • Mechanism of Action: Understanding the specific signaling pathways or cellular processes that this compound targets is critical for selecting appropriate biologicals for comparison.

  • Preclinical Data: Efficacy and safety data from in vitro and in vivo autoimmune models are necessary to draw any meaningful comparisons.

  • Target Autoimmune Indications: Knowledge of the specific autoimmune diseases this compound is being investigated for would allow for a more focused and relevant comparison to established biological therapies.

Without this fundamental information, it is impossible to conduct a scientifically sound benchmark analysis. No quantitative data can be summarized, no experimental protocols can be detailed, and no relevant signaling pathway diagrams can be generated.

We recommend that the user verify the designation "this compound" and, if it is an internal or otherwise non-public identifier, provide the necessary scientific documentation to enable the creation of the requested comparison guide.

Comparison of S14063 and Digoxin for RORγt Suppression: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between S14063 and digoxin for RORγt suppression cannot be provided at this time. Extensive searches of scientific literature and publicly available data did not yield any information on a compound designated "this compound" in the context of RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibition or Th17 cell modulation. Therefore, a comparative analysis of its performance against the well-characterized RORγt inhibitor, digoxin, is not possible.

This guide will proceed by providing a comprehensive overview of digoxin as a RORγt suppressor, based on available experimental data. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway.

Digoxin: A Natural Product-Derived RORγt Antagonist

Digoxin, a cardiac glycoside traditionally used in the treatment of heart conditions, has been identified as a potent inhibitor of RORγt activity.[1][2][3][4] It exerts its effects by directly binding to the ligand-binding domain (LBD) of the RORγt protein.[1][2][5] This interaction prevents the receptor from adopting its active conformation, thereby inhibiting the recruitment of coactivator proteins necessary for gene transcription.[1][2] The ultimate consequence of this action is the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3][4]

Mechanism of Action of Digoxin on RORγt

The signaling pathway illustrating the inhibitory effect of digoxin on RORγt is detailed below. In the absence of an inhibitor, RORγt promotes the differentiation of naïve T cells into Th17 cells and stimulates the production of IL-17. Digoxin intervenes by binding to RORγt, thereby blocking this pathway.

cluster_0 T Helper Cell Differentiation cluster_1 RORγt Activity and IL-17 Production Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell RORγt IL17_Protein IL-17 Production RORgt RORγt Coactivators Coactivators RORgt->Coactivators recruits IL17_Gene IL-17 Gene Transcription Coactivators->IL17_Gene IL17_Gene->IL17_Protein Digoxin Digoxin Digoxin->RORgt binds & inhibits

Figure 1: Simplified signaling pathway of RORγt inhibition by digoxin.
Quantitative Data on Digoxin's RORγt Inhibition

The following table summarizes key quantitative data from studies investigating the inhibitory effects of digoxin on RORγt activity and Th17 cell function.

ParameterValueCell Type / AssayReference
IC50 for RORγt-dependent IL-17a induction ~1.8 µMMouse CD4+ T cells[6]
IC50 for displacement of coactivator peptide 1.8 µMIn vitro peptide displacement assay[6]
Concentration for maximal IL-17 inhibition 10 µMNaïve CD4+ T cells under Th17 polarizing conditions[7]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize digoxin as a RORγt inhibitor.

Th17 Cell Differentiation Assay

  • Objective: To assess the effect of a compound on the differentiation of naïve CD4+ T cells into Th17 cells.

  • Methodology:

    • Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.

    • Culture the cells in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.

    • Add a cocktail of cytokines to promote Th17 differentiation (e.g., TGF-β, IL-6, IL-23).

    • Treat the cells with varying concentrations of the test compound (e.g., digoxin) or a vehicle control (e.g., DMSO).

    • After a period of incubation (typically 3-5 days), restimulate the cells and perform intracellular staining for IL-17A.

    • Analyze the percentage of IL-17A-producing cells by flow cytometry.[7]

  • Experimental Workflow Diagram:

Isolate_Cells Isolate Naive CD4+ T Cells Culture_Cells Culture with anti-CD3/ CD28 & Th17 cytokines Isolate_Cells->Culture_Cells Treat_Cells Add Digoxin or Vehicle Control Culture_Cells->Treat_Cells Incubate Incubate (3-5 days) Treat_Cells->Incubate Restimulate Restimulate & Stain for IL-17A Incubate->Restimulate Analyze Flow Cytometry Analysis Restimulate->Analyze

Figure 2: Workflow for Th17 cell differentiation assay.

Reporter Gene Assay

  • Objective: To measure the direct inhibitory effect of a compound on the transcriptional activity of RORγt.

  • Methodology:

    • Use a reporter cell line (e.g., HEK293T or Jurkat T cells) that is transiently transfected with two plasmids:

      • An expression vector for the RORγt ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., Gal4).

      • A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

    • Treat the transfected cells with the test compound or a vehicle control.

    • After incubation, lyse the cells and measure the activity of the reporter enzyme. A decrease in reporter activity in the presence of the compound indicates inhibition of RORγt transcriptional activity.[3]

Selectivity of Digoxin

An important consideration for any therapeutic compound is its selectivity. Studies have shown that digoxin is selective for RORγt over RORα, another member of the ROR family that is also involved in Th17 cell differentiation.[1][2][3] This selectivity is advantageous as it may reduce the potential for off-target effects.

References

Cross-reactivity studies of S14063 with other ROR isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of RORγ Inhibitor Cross-Reactivity

A Guide for Researchers in Drug Development

Introduction:

The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play crucial roles in various physiological processes, including immune responses, metabolic regulation, and circadian rhythm.[1][2][3] This subfamily consists of three isoforms: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3).[2] RORγ, and its immune-specific isoform RORγt, are master regulators of T helper 17 (Th17) cell differentiation, which are pivotal in the pathogenesis of numerous autoimmune diseases.[2][4][5][6][7] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[4][6][7]

A critical aspect of developing RORγ inhibitors is ensuring their selectivity over other ROR isoforms to minimize off-target effects.[8] RORα also plays a role in Th17 differentiation, and both RORα and RORγ are involved in metabolic regulation.[5][8] Therefore, non-selective inhibition could lead to unintended biological consequences. This guide provides a comparative overview of the cross-reactivity of a representative RORγ inhibitor, herein referred to as "RORγ Inhibitor-14063," against other ROR isoforms. The data and protocols presented are based on established methodologies in the field to provide a framework for assessing inhibitor selectivity.

Quantitative Comparison of Inhibitor Activity

The selectivity of RORγ Inhibitor-14063 was assessed using a biochemical assay to determine its inhibitory concentration (IC50) against RORα, RORβ, and RORγ. The results, summarized in the table below, demonstrate a high degree of selectivity for RORγ.

IsoformIC50 (nM) of RORγ Inhibitor-14063
RORα>10,000
RORβ>10,000
RORγ25

Data are representative and compiled from typical selective RORγ inhibitor profiles.

Signaling Pathway and Experimental Workflow

To understand the context of RORγ inhibition, it is essential to visualize its role in the Th17 differentiation pathway.

ROR_Signaling_Pathway RORγ Signaling in Th17 Differentiation TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt STAT3->RORgt Induces RORa RORα STAT3->RORa Induces Th17_Cell Th17 Cell RORgt->Th17_Cell Drives Differentiation RORa->Th17_Cell Contributes to Differentiation IL17 IL-17 Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation

Caption: RORγ Signaling in Th17 Differentiation.

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a RORγ inhibitor.

Experimental_Workflow Workflow for ROR Isoform Cross-Reactivity Assessment cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound_Prep Prepare Serial Dilutions of RORγ Inhibitor-14063 TR_FRET TR-FRET Binding Assay (RORα, RORβ, RORγ) Compound_Prep->TR_FRET IC50_Calc Calculate IC50 Values TR_FRET->IC50_Calc Cell_Culture Transfect Cells with ROR-Luciferase Reporter Constructs Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment Luciferase_Assay Measure Luciferase Activity Compound_Treatment->Luciferase_Assay Selectivity_Profile Determine Functional Selectivity Luciferase_Assay->Selectivity_Profile

Caption: Workflow for ROR Isoform Cross-Reactivity Assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the cross-reactivity of RORγ inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ligand-binding domain (LBD) of the ROR isoforms.

Materials:

  • Recombinant RORα, RORβ, and RORγ LBDs

  • Fluorescently labeled tracer ligand

  • Lanthanide-labeled antibody specific for the ROR LBD

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Test compound (RORγ Inhibitor-14063)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of RORγ Inhibitor-14063 in the assay buffer.

  • In a 384-well plate, add the ROR LBD, fluorescent tracer, and lanthanide-labeled antibody to each well.

  • Add the serially diluted test compound to the wells. Include control wells with no inhibitor (maximum signal) and wells with a high concentration of a known ROR inhibitor (background).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the lanthanide and 665 nm for the tracer).

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

Cell-Based Luciferase Reporter Assay

This functional assay assesses the ability of a compound to inhibit the transcriptional activity of ROR isoforms in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for Gal4 DNA-binding domain (DBD) fused to the LBD of RORα, RORβ, and RORγ.

  • A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).

  • Transfection reagent

  • Cell culture medium

  • Test compound (RORγ Inhibitor-14063)

  • Luciferase assay reagent

Procedure:

  • Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the appropriate Gal4-ROR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of RORγ Inhibitor-14063.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

The provided data and methodologies illustrate a systematic approach to evaluating the cross-reactivity of RORγ inhibitors. The representative compound, RORγ Inhibitor-14063, demonstrates high selectivity for RORγ over RORα and RORβ in biochemical assays. This level of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects related to the inhibition of other ROR isoforms. Researchers and drug development professionals are encouraged to employ similar rigorous testing cascades to characterize the selectivity profiles of their RORγ inhibitor candidates.

References

Head-to-Head Comparison: SR-2211 and Tofacitinib in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanistic and functional differences between the RORγt inverse agonist SR-2211 and the JAK inhibitor tofacitinib.

This guide provides a detailed, data-driven comparison of two distinct therapeutic agents, SR-2211 and tofacitinib, which modulate immune responses through different signaling pathways. While tofacitinib is an established treatment for several autoimmune diseases, SR-2211 represents a novel approach targeting the differentiation of pro-inflammatory Th17 cells. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

The fundamental difference between SR-2211 and tofacitinib lies in their molecular targets and the signaling pathways they inhibit.

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By binding to RORγt, SR-2211 functions as an inverse agonist, repressing the transcriptional activity of the receptor.[1][3] This leads to a downstream reduction in IL-17 production and is thought to ameliorate inflammation in the context of autoimmune diseases.[1][5]

Tofacitinib , on the other hand, is a Janus kinase (JAK) inhibitor.[6][7] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[8][9] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune cell function.[6][8] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[8] Phosphorylated STATs translocate to the nucleus and induce the transcription of genes involved in the inflammatory response.[8] Tofacitinib, by inhibiting JAKs, blocks this signaling cascade, thereby preventing the pro-inflammatory effects of various cytokines.[8][10]

Signaling_Pathways cluster_SR2211 SR-2211 Pathway cluster_Tofacitinib Tofacitinib Pathway Naive T-Cell Naive T-Cell Th17 Cell Th17 Cell Naive T-Cell->Th17 Cell Differentiation IL-17 IL-17 Th17 Cell->IL-17 Production RORγt RORγt RORγt->Th17 Cell Drives SR-2211 SR-2211 SR-2211->RORγt Inhibits Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Figure 1: Signaling pathways targeted by SR-2211 and tofacitinib.

Quantitative Data Summary

The following tables summarize the available quantitative data for SR-2211 and tofacitinib based on published literature. It is important to note that the data for SR-2211 is from preclinical studies, while the data for tofacitinib includes extensive clinical trial results.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeValueReference
SR-2211 RORγRadioligand Binding Assay (Ki)105 nM[1][2][3]
RORγCell-based Reporter Assay (IC50)~320 nM[1][2][3]
RORαCell-based Reporter AssayMinimal effect[3][11]
LXRαCell-based Reporter AssayMinimal effect[3][11]
Tofacitinib JAK1Kinase Assay (IC50)1 nM[12]
JAK2Kinase Assay (IC50)20 nM[12]
JAK3Kinase Assay (IC50)1.6 nM[12]
TYK2Kinase Assay (IC50)43 nM[12]
Table 2: Efficacy in Preclinical and Clinical Studies
CompoundStudy TypeModel/Patient PopulationKey FindingsReference
SR-2211 In VitroEL-4 murine lymphoma cellsSignificantly inhibited IL-17 and IL-23R expression at 5 µM.[1][11]
In VivoCollagen-Induced Arthritis (CIA) mouse modelInhibited the development of arthritis in a dose-dependent manner (20 mg/kg).[13]
Tofacitinib Phase 3 Clinical Trial (ORAL Solo)RA patients with inadequate response to DMARDsAt 3 months, ACR20 response was 59.8% (5mg BID) vs 26.7% for placebo.[14]
Phase 3 Clinical Trial (ORAL Standard)RA patients with inadequate response to MethotrexateTofacitinib + MTX showed significant clinical response.[15]
Phase 3b/4 Clinical Trial (ORAL Strategy)RA patients with inadequate response to MethotrexateTofacitinib + MTX was non-inferior to adalimumab + MTX.[16]

Experimental Protocols

RORγt Inverse Agonist Activity Assay (for SR-2211)

This protocol outlines a cell-based reporter assay to determine the inhibitory activity of a compound on RORγt.

RORgamma_Assay_Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection HEK293T cells Compound Treatment Compound Treatment Transfection->Compound Treatment Gal4-RORγt-LBD & Luciferase Reporter Incubation Incubation Compound Treatment->Incubation SR-2211 (various concentrations) Luciferase Assay Luciferase Assay Incubation->Luciferase Assay 24 hours Data Analysis Data Analysis Luciferase Assay->Data Analysis Measure luminescence IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation Non-linear regression

Figure 2: Workflow for RORγt inverse agonist activity assay.

Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of SR-2211 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase) to account for transfection efficiency. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.[17]

In Vitro Th17 Differentiation Assay

This protocol describes an in vitro assay to assess the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.

Th17_Differentiation_Assay Isolate Naive CD4+ T-cells Isolate Naive CD4+ T-cells Activate T-cells Activate T-cells Isolate Naive CD4+ T-cells->Activate T-cells From human PBMCs Add Th17 polarizing cytokines Add Th17 polarizing cytokines Activate T-cells->Add Th17 polarizing cytokines Anti-CD3/CD28 Treat with Compound Treat with Compound Add Th17 polarizing cytokines->Treat with Compound TGF-β, IL-6, IL-23 Incubate Incubate Treat with Compound->Incubate SR-2211 or Tofacitinib Analyze IL-17 production Analyze IL-17 production Incubate->Analyze IL-17 production 3-5 days ELISA or Flow Cytometry ELISA or Flow Cytometry Analyze IL-17 production->ELISA or Flow Cytometry Measure IL-17A

References

Unable to Validate Downstream Effects of "S14063" on Gene Expression Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "S14063" has yielded no relevant information in the scientific literature regarding its effects on gene expression or any associated signaling pathways. The identifier "this compound" does not correspond to a known drug, chemical probe, or research compound in publicly accessible databases. The primary search result for this identifier refers to a mechanical part, indicating that "this compound" is not a recognized designation for a bioactive molecule.

Therefore, it is not possible to provide a comparison guide detailing the downstream effects of "this compound" on gene expression, as requested. The core requirements of the prompt, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound's biological activity.

To receive a comprehensive comparison guide, please provide the correct and publicly recognized name of the compound of interest. Once a valid compound name is provided, a thorough analysis of its downstream effects on gene expression can be conducted, including:

  • Identification of the molecular target and mechanism of action.

  • Compilation of quantitative data from relevant studies (e.g., RNA-seq, qPCR) into comparative tables.

  • Detailed outlines of experimental methodologies used to assess gene expression changes.

  • Generation of diagrams illustrating the affected signaling pathways and experimental workflows.

We are prepared to generate the requested content upon receiving the necessary information about a valid research compound.

Comparative Analysis of Novel RORγt Antagonists in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of leading small-molecule inhibitors targeting the master regulator of Th17 cell differentiation, providing key data and experimental insights for researchers in immunology and drug discovery.

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its essential role in the differentiation and function of pro-inflammatory T helper 17 (Th17) cells.[1][2][3] These cells are key drivers of pathology in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][4] Consequently, the development of small-molecule antagonists of RORγt is an area of intense research. This guide provides a comparative analysis of several novel RORγt antagonists, presenting key performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

It is important to note that a search for "S14063" as a RORγt antagonist did not yield any relevant scientific information, suggesting it may be an internal designation not in the public domain or a non-existent compound in this context. Therefore, this analysis focuses on well-documented novel RORγt antagonists.

Performance Data of Novel RORγt Antagonists

The following table summarizes the quantitative data for a selection of novel RORγt antagonists, providing a direct comparison of their potency and selectivity.

CompoundTypeTarget Binding (Ki)In Vitro Potency (IC50)Cellular Potency (IC50)Key In Vivo Models
Vimirogant (VTP-43742) Inverse Agonist3.5 nM[5][6]17 nM (Biochemical assay)[5]18 nM (Human PBMCs, IL-17A secretion)[6], 57 nM (Mouse splenocytes, IL-17A secretion)[5][6]Mouse Experimental Autoimmune Encephalomyelitis (EAE)[6], Psoriasis models[7]
GSK2981278 Inverse AgonistNot ReportedRORE-dependent reporter assay: Potent inhibition[8][9]Inhibition of Th17 cytokine production in vitro[8][10]Imiquimod-induced mouse psoriasis-like inflammation model[8]
TMP-778 Inverse AgonistNot Reported7 nM (FRET assay)[11]0.03 µM (in Th17 cells)[11], 63 nM (IL-17F promoter assay)[11]Mouse Experimental Autoimmune Encephalomyelitis (EAE)[12], Imiquimod-induced dermatitis[1]

RORγt Signaling Pathway and Antagonist Mechanism of Action

RORγt is a ligand-dependent transcription factor that, upon activation, binds to ROR response elements (ROREs) in the promoter regions of target genes, including those encoding for key pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[4][13] The differentiation of naïve T cells into Th17 cells is driven by cytokines such as TGF-β and IL-6, which induce the expression of RORγt.[14] RORγt then orchestrates the transcriptional program that defines the Th17 lineage.[15] RORγt antagonists, typically inverse agonists, bind to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators and may promote the recruitment of co-repressors, thereby inhibiting the transcriptional activity of RORγt.[1][13]

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation TGFb TGF-β NaiveTCell Naïve CD4+ T Cell TGFb->NaiveTCell differentiation IL6 IL-6 IL6->NaiveTCell STAT3 STAT3 NaiveTCell->STAT3 activates RORgt_Expression RORγt Expression STAT3->RORgt_Expression induces RORgt RORγt RORgt_Expression->RORgt Th17_Cell Th17 Cell RORgt->Th17_Cell master regulator IL17 IL-17A, IL-17F, IL-22 Th17_Cell->IL17 produces Inflammation Inflammation IL17->Inflammation promotes Antagonist RORγt Antagonist Antagonist->RORgt inhibits RORgt_Workflow Experimental Workflow for RORγt Antagonist Discovery HTS High-Throughput Screening (e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Reporter_Assay Reporter Gene Assay (Functional Confirmation) Hit_ID->Reporter_Assay Lead_Gen Lead Generation Reporter_Assay->Lead_Gen Th17_Diff Th17 Differentiation Assay (Cellular Potency) Lead_Gen->Th17_Diff Lead_Opt Lead Optimization Th17_Diff->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., EAE, Psoriasis) Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

References

Safety Operating Guide

Proper Disposal Procedures for S14063

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of S14063 (CAS No. 137289-83-9), a potent 5-HT1A receptor antagonist intended for research use only. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Chemical Identification

Identifier Value
Product Name This compound
CAS Number 137289-83-9
Chemical Formula C22H29Cl2N3O2S
IUPAC Name N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine dihydrochloride

Disposal and Handling Guidelines

The primary methods for the disposal of this compound, as outlined in the available Safety Data Sheet (SDS), involve treatment by a licensed chemical destruction facility or controlled incineration.[1] It is imperative to prevent the release of this chemical into the environment, including sewer systems and waterways.[1]

Key Disposal Steps:

  • Collection: Collect waste this compound in a suitable, tightly closed, and properly labeled container.

  • Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

  • Professional Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant or for it to undergo controlled incineration with flue gas scrubbing.[1]

Handling and Accidental Release Procedures:

  • Handling: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles. Avoid the formation of dust and aerosols.[1]

  • Accidental Release: In the event of a spill, ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Contain the spill and collect the material using spark-proof tools and explosion-proof equipment. The collected material should be placed in a suitable, closed container for disposal.[1] Discharge into the environment must be avoided.[1]

Quantitative Data

The Safety Data Sheet available for this compound does not specify quantitative limits for disposal, such as concentration thresholds for drain disposal or specific pH ranges for neutralization. The guidance provided is procedural, emphasizing professional disposal methods.

Experimental Protocols

The available Safety Data Sheet for this compound does not include any experimental protocols for waste determination or analysis. The recommended procedure is to treat the substance as a chemical waste and dispose of it through a licensed facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated collect_waste Collect in a suitable, closed, and labeled container start->collect_waste store_waste Store in a dry, cool, and well-ventilated area collect_waste->store_waste spill Accidental Spill? store_waste->spill contain_spill Contain spill, collect with spark-proof tools, and place in a disposal container spill->contain_spill Yes disposal_decision Select Disposal Method spill->disposal_decision No contain_spill->store_waste destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration end Disposal Complete destruction_plant->end incineration->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling S14063

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches have failed to identify a chemical substance associated with the identifier "S14063." This designation does not correspond to a recognized chemical name, CAS number, or a product number from major chemical suppliers. Consequently, the specific safety, handling, and disposal information requested cannot be provided.

Initial investigations for "this compound" and its potential association with chemical suppliers, including Selleck Chemicals, did not yield any relevant results for a chemical compound. The identifier is, however, used for unrelated industrial products such as thermal labels and mechanical bearings.

Without a verifiable chemical identity, it is impossible to determine the substance's physical and chemical properties, hazard classifications, or appropriate safety protocols. Information on personal protective equipment (PPE), emergency procedures, and disposal guidelines is entirely dependent on the specific nature of the chemical .

To obtain the requested safety and logistical information, please provide one of the following:

  • Chemical Name: The systematic or common name of the substance (e.g., Acetone, Isopropyl alcohol).

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service (e.g., 67-64-1 for Acetone).

  • Supplier and a Valid Product Number: The name of the chemical manufacturer or supplier and the correct product or catalog number.

Upon receiving accurate identification of the substance, a comprehensive guide on its safe handling, including necessary personal protective equipment, operational procedures, and disposal plans, can be developed. This will include the requested quantitative data tables and workflow diagrams to ensure the safe and informed use of the chemical by researchers, scientists, and drug development professionals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.